Product packaging for 3-Methyl-5-nitrobenzoisothiazole(Cat. No.:CAS No. 35272-19-6)

3-Methyl-5-nitrobenzoisothiazole

Cat. No.: B1298835
CAS No.: 35272-19-6
M. Wt: 194.21 g/mol
InChI Key: UUOMNUMWKBVHNG-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrobenzoisothiazole is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2S B1298835 3-Methyl-5-nitrobenzoisothiazole CAS No. 35272-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-nitro-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-5-7-4-6(10(11)12)2-3-8(7)13-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOMNUMWKBVHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355694
Record name 3-Methyl-5-nitrobenzoisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35272-19-6
Record name 3-Methyl-5-nitrobenzoisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Methyl-5-nitrobenzoisothiazole from 2-chloro-5-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-5-nitrobenzoisothiazole from 2-chloro-5-nitroacetophenone. The core of this document details a one-pot reaction, summarizing the key quantitative data and outlining the experimental protocol based on available scientific literature.

Reaction Overview

The synthesis of this compound from 2-chloro-5-nitroacetophenone is achieved through a cyclization reaction. This process involves the reaction of the starting acetophenone with a sulfur source and an ammonia source in a suitable solvent. The key transformation is the formation of the isothiazole ring.

A notable method for this synthesis was reported by Solovyev, Androsov, and Neckers in the Journal of Organic Chemistry in 2007. Their approach provides a high-yield, one-pot synthesis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-chloro-5-nitroacetophenone as reported in the primary literature.

ParameterValueReference
Starting Material2-chloro-5-nitroacetophenone[1]
ProductThis compound[2][3][4]
ReagentsAmmonium chloride, Sodium acetate, Sulfur[1]
SolventN,N-dimethyl-formamide (DMF)[1]
Reaction Temperature55-60 °C[1]
Reaction Time10 minutes (0.1667 hours)[1]
Yield78%[1]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on the referenced literature.

Materials:

  • 2-chloro-5-nitroacetophenone

  • Sulfur powder

  • Ammonium chloride (NH₄Cl)

  • Anhydrous Sodium acetate (NaOAc)

  • N,N-dimethyl-formamide (DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-chloro-5-nitroacetophenone, sulfur, ammonium chloride, and anhydrous sodium acetate in N,N-dimethyl-formamide.

  • Reaction: Heat the reaction mixture to 55-60 °C with vigorous stirring.

  • Reaction Time: Maintain the temperature and stirring for 10 minutes.

  • Work-up (General Procedure):

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice water to precipitate the crude product.

    • Collect the precipitate by filtration and wash with water.

  • Purification (General Procedure):

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure this compound.

  • Characterization:

    • The identity and purity of the final product should be confirmed by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Note: The precise molar ratios of the reactants and a more detailed work-up and purification procedure are outlined in the primary literature, which should be consulted for a definitive protocol.

Reaction Pathway

The following diagram illustrates the synthetic pathway from 2-chloro-5-nitroacetophenone to this compound.

Synthesis_Pathway start 2-chloro-5-nitroacetophenone product This compound start->product 78% yield reagents S, NH4Cl, NaOAc DMF, 55-60 °C, 10 min

Caption: Synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Experimental_Workflow A Combine Reactants: 2-chloro-5-nitroacetophenone, S, NH4Cl, NaOAc in DMF B Heat to 55-60 °C A->B C Stir for 10 minutes B->C D Cool to Room Temperature C->D E Precipitate in Ice Water D->E F Filter and Wash E->F G Purify by Recrystallization F->G H Characterize Product G->H

Caption: Experimental workflow for the synthesis.

References

Spectroscopic Profile of 3-Methyl-5-nitrobenzoisothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Methyl-5-nitrobenzoisothiazole (CAS No: 35272-19-6). Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides data for structurally analogous compounds for comparative purposes. Detailed experimental protocols for acquiring such data are also presented.

Core Compound Information

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 35272-19-6[1]
Molecular Formula C₈H₆N₂O₂S[1]
Molecular Weight 194.21 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Data not available
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
Data not available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques, based on standard practices for the characterization of organic compounds.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be acquired using a spectrometer operating at a field strength of 200 MHz for protons and 50 MHz for carbon-13. The sample would be prepared by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0 ppm). The spectra would be recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or following separation by gas chromatography (GC). The ionization energy would be set to a standard 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range, for example, from 40 to 400 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 3-Methyl-5- nitrobenzoisothiazole Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Navigating the Physicochemical Landscape of 3-Methyl-5-nitrobenzoisothiazole: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-5-nitrobenzoisothiazole is a heterocyclic compound of interest in medicinal chemistry and material science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application and development. This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound in common laboratory solvents. In the absence of extensive publicly available quantitative data for this specific molecule, this document emphasizes standardized experimental protocols to enable researchers to generate reliable and reproducible data. Detailed methodologies for equilibrium solubility determination and forced degradation studies are presented, alongside templates for systematic data compilation. Furthermore, this guide includes visual workflows generated using Graphviz to clearly illustrate the experimental processes, adhering to best practices for data visualization and clarity.

Introduction

The therapeutic efficacy and manufacturability of a drug candidate are intrinsically linked to its solubility and stability. Solubility influences bioavailability, formulation, and dosage, while stability dictates shelf-life, storage conditions, and potential degradation pathways. For this compound, a molecule with potential biological activity, characterizing these parameters is a critical step in the early stages of research and development.

This guide outlines the necessary experimental procedures to systematically determine the solubility of this compound in a range of common laboratory solvents. Additionally, it details protocols for assessing its chemical stability under various stress conditions, providing insights into its degradation profile.

Solubility Assessment

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For drug development, aqueous and organic solvent solubility data are crucial for formulation and purification processes.

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)Observations
Water80.1
Ethanol24.6
Methanol32.6
Dimethyl Sulfoxide (DMSO)47.0
N,N-Dimethylformamide (DMF)36.7
Acetonitrile37.5
Acetone20.7
Dichloromethane (DCM)9.1
Ethyl Acetate6.0
Experimental Protocol: Equilibrium Solubility Determination

This method, often referred to as the "shake-flask" method, is the gold standard for determining thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a known volume of each solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). The mixture should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For solvents with fine suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

G Workflow for Equilibrium Solubility Determination A Preparation: Add excess solid to vials B Solvent Addition: Add known volume of solvent A->B C Equilibration: Shake at constant temperature (24-48h) B->C D Phase Separation: Allow to settle or centrifuge C->D E Sample Collection & Filtration: Collect and filter supernatant D->E F Dilution: Dilute sample for analysis E->F G Quantification: Analyze by HPLC-UV F->G H Calculation: Determine solubility from calibration curve G->H

Workflow for Equilibrium Solubility Determination

Stability Assessment

Chemical stability is a critical parameter that affects the quality, safety, and efficacy of a compound. Forced degradation studies are employed to identify potential degradation products and understand the degradation pathways under various stress conditions.

Stability Data

The stability of this compound under different conditions needs to be experimentally determined. The following table can be used to summarize the results of forced degradation studies.

Table 2: Stability of this compound under Forced Degradation Conditions

ConditionTime (hours)% Assay of Parent CompoundNumber of DegradantsMajor Degradant(s) (% Area)
Acidic (0.1 N HCl, 60°C)24
48
Basic (0.1 N NaOH, 60°C)24
48
Oxidative (3% H₂O₂, RT)24
48
Thermal (80°C, solid state)24
48
Photolytic (ICH Q1B, solution)24
48
Control (Solution, RT, protected from light)48
Experimental Protocol: Forced Degradation Studies

Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, water)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at 80°C. Also, expose a solution of the compound to the same temperature.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 24, 48 hours).

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. A mass spectrometer (MS) can be coupled with the HPLC to identify the mass of the degradants.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound.

    • Determine the number of degradation products and their percentage peak areas relative to the total peak area.

    • Propose potential degradation pathways based on the identified degradants.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions A Acidic (0.1 N HCl, 60°C) Sample Withdraw Samples at Time Intervals A->Sample B Basic (0.1 N NaOH, 60°C) B->Sample C Oxidative (3% H2O2, RT) C->Sample D Thermal (80°C) D->Sample E Photolytic (ICH Q1B) E->Sample Start Prepare Stock Solution of this compound Stress Expose to Stress Conditions Start->Stress Stress->A Stress->B Stress->C Stress->D Stress->E Analyze Analyze by Stability-Indicating HPLC-UV/MS Sample->Analyze Evaluate Evaluate Data: % Assay, Degradation Profile Analyze->Evaluate

Workflow for Forced Degradation Studies

Conclusion

The experimental protocols and data management templates provided in this technical guide offer a robust framework for the systematic evaluation of the solubility and stability of this compound. Generating this fundamental physicochemical data is an indispensable step in the progression of this compound from a laboratory curiosity to a viable candidate for pharmaceutical or other advanced applications. The structured approach outlined herein will ensure the generation of high-quality, reproducible data, thereby facilitating informed decision-making in the research and development pipeline.

In-Depth Technical Guide: Characterization and Data of γ-Glutamyl-Se-methylselenocysteine (CAS Number: 35272-19-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Glutamyl-Se-methylselenocysteine (GGMSC), identified by CAS number 35272-19-6, is a naturally occurring organoselenium compound. It is recognized as a significant selenium species found in selenium-enriched garlic and has garnered considerable interest in the scientific community for its potential as a cancer chemopreventive agent. This technical guide provides a comprehensive overview of the characterization, biological activity, and experimental data related to GGMSC, intended to support researchers and professionals in the fields of oncology, pharmacology, and drug development.

Physicochemical Properties

While extensive experimental data on the physicochemical properties of γ-Glutamyl-Se-methylselenocysteine is limited in publicly available literature, predicted values provide valuable insights for experimental design and formulation development.

PropertyValueSource
Molecular Formula C₉H₁₆N₂O₅SePubChem[1]
Molecular Weight 311.20 g/mol PubChem[1]
Physical Description SolidHuman Metabolome Database (HMDB)[1]
Water Solubility (Predicted) 31.1 g/LFooDB
logP (Predicted) -3.1FooDB
pKa (Strongest Acidic, Predicted) 1.28FooDB
pKa (Strongest Basic, Predicted) 9.31FooDB

Synthesis and Characterization

Detailed, standardized protocols for the synthesis of γ-Glutamyl-Se-methylselenocysteine are not widely published. However, its synthesis would likely involve the coupling of the γ-glutamyl moiety to Se-methylselenocysteine. The synthesis of the precursor, Se-methyl-L-selenocysteine, can be achieved through various methods, including the reaction of a salt of methylselenol with L-chloroalanine methyl ester hydrochloride.[2]

Characterization of γ-Glutamyl-Se-methylselenocysteine typically involves a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is a key analytical technique for the identification and quantification of GGMSC in various matrices, including biological samples and supplements. It allows for selenium-specific detection, confirming the presence of the selenium atom in the molecule.[3]

  • Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): This technique is used for the structural elucidation and confirmation of the molecular weight of GGMSC.[3]

Due to the lack of publicly available spectroscopic data, researchers are encouraged to perform their own analyses for definitive characterization.

Biological Activity and Mechanism of Action

The primary biological significance of γ-Glutamyl-Se-methylselenocysteine lies in its role as a prodrug or carrier for Se-methylselenocysteine (MSC) .[4][5] Upon administration, GGMSC is metabolized to release MSC, which is the active cancer chemopreventive agent.[4][5] The anticancer activity of GGMSC is therefore considered to be very similar to that of MSC.[5]

The active metabolite responsible for the anticancer effects of MSC is believed to be methylselenol (CH₃SeH) .[6][7][8] Methylselenol is a highly reactive species that can induce apoptosis in cancer cells and inhibit tumor growth.[6][9][10]

Anticancer Effects
  • Induction of Apoptosis: Methylselenol has been shown to induce apoptosis in various cancer cell lines.[6][10]

  • Cell Cycle Arrest: It can cause cell cycle arrest, preventing cancer cell proliferation.[6]

  • Inhibition of Tumor Growth: In vivo studies have demonstrated that MSC, and by extension GGMSC, can significantly inhibit the growth of tumors in animal models.[9]

  • Modulation of Signaling Pathways: The anticancer effects of methylselenol are mediated through the modulation of key cellular signaling pathways.

Signaling Pathways

The primary signaling pathway implicated in the anticancer activity of methylselenol is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[11][12]

GGMSC_Metabolism_and_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GGMSC γ-Glutamyl-Se-methylselenocysteine (GGMSC) MSC Se-methylselenocysteine (MSC) GGMSC->MSC Metabolism Methylselenol Methylselenol (CH₃SeH) MSC->Methylselenol β-lyase ROS Reactive Oxygen Species (ROS) Methylselenol->ROS IKK IKK Complex ROS->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NFκB_inactive NF-κB (p65/p50) (Inactive) IκBα->NFκB_inactive Sequestration NFκB_active NF-κB (p65/p50) (Active) NFκB_inactive->NFκB_active Translocation to Nucleus (Blocked) Gene_Expression Gene Expression (Pro-survival, Proliferation, Inflammation) NFκB_active->Gene_Expression Transcription (Downregulated) Nucleus Nucleus Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to

Fig. 1: Proposed metabolic conversion of GGMSC and its inhibitory effect on the NF-κB signaling pathway.

As depicted in Figure 1, GGMSC is converted to MSC, which then generates methylselenol. Methylselenol is thought to inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm in its inactive form, thereby downregulating the expression of genes involved in cell survival, proliferation, and inflammation, ultimately leading to apoptosis.

Experimental Protocols

While detailed, step-by-step protocols are often specific to the laboratory and equipment, the following outlines the general methodologies employed in the study of γ-Glutamyl-Se-methylselenocysteine.

Animal Studies for Anticancer Efficacy
  • Animal Models: Preclinical studies often utilize rodent models, such as rats or immunodeficient mice bearing human tumor xenografts.[13][14]

  • Administration: GGMSC or MSC is typically administered orally (p.o.).[13]

  • Dosing and Schedule: Dosing regimens can vary, but may involve daily administration for a specified period before and/or after tumor induction or implantation.[13]

  • Endpoint Analysis: Efficacy is assessed by monitoring tumor growth, incidence, and metastasis. Histopathological analysis of tumors and organs is also performed.[13][15]

Animal_Study_Workflow start Start animal_model Select Animal Model (e.g., Rats, Mice) start->animal_model tumor_induction Induce Tumors or Implant Xenografts animal_model->tumor_induction treatment_groups Divide into Treatment Groups (Control, GGMSC/MSC) tumor_induction->treatment_groups administration Administer Treatment (e.g., Oral Gavage) treatment_groups->administration monitoring Monitor Tumor Growth and Animal Health administration->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Collect Tumors and Tissues for Analysis endpoint->analysis histopathology Histopathology analysis->histopathology biochemical_analysis Biochemical Assays analysis->biochemical_analysis end End histopathology->end biochemical_analysis->end

Fig. 2: General workflow for in vivo anticancer efficacy studies of GGMSC.
Analysis of Selenium in Tissues

  • Sample Preparation: Biological tissues are typically digested using strong acids (e.g., nitric acid) in a closed-vessel microwave digestion system.[16]

  • Analytical Method: The total selenium content is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[16][17] This method offers high sensitivity and is suitable for trace element analysis.

cDNA Microarray Analysis
  • Cell Culture and Treatment: Cancer cell lines are cultured and treated with GGMSC or MSC at various concentrations and time points.

  • RNA Extraction: Total RNA is extracted from the treated and control cells.

  • cDNA Synthesis and Labeling: The extracted RNA is reverse-transcribed into complementary DNA (cDNA), which is then labeled with fluorescent dyes.

  • Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of gene probes.

  • Scanning and Data Analysis: The microarray is scanned to measure the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene. Bioinformatic tools are then used to identify differentially expressed genes.[18][19]

cDNA_Microarray_Workflow start Start cell_culture Cell Culture and Treatment with GGMSC start->cell_culture rna_extraction Total RNA Extraction cell_culture->rna_extraction cdna_synthesis cDNA Synthesis and Fluorescent Labeling rna_extraction->cdna_synthesis hybridization Hybridization to Microarray Chip cdna_synthesis->hybridization scanning Microarray Scanning hybridization->scanning data_analysis Data Acquisition and Analysis scanning->data_analysis gene_identification Identification of Differentially Expressed Genes data_analysis->gene_identification end End gene_identification->end

Fig. 3: A simplified workflow for cDNA microarray analysis of gene expression changes induced by GGMSC.

Conclusion

γ-Glutamyl-Se-methylselenocysteine (CAS No. 35272-19-6) is a promising natural compound with significant potential in cancer chemoprevention. Its activity is primarily attributed to its metabolic conversion to Se-methylselenocysteine and subsequently to the active metabolite, methylselenol. This technical guide has summarized the available data on its characterization, biological activity, and the experimental methodologies used in its investigation. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized protocols for its synthesis and clinical application.

References

Theoretical Insights into the Electronic Structure of 3-Methyl-5-nitrobenzoisothiazole: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of 3-Methyl-5-nitrobenzoisothiazole. Due to the limited availability of direct experimental and computational data for this specific molecule in publicly accessible literature, this document serves as a detailed procedural roadmap for researchers. It outlines the established computational methodologies, including Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, that are essential for elucidating the electronic properties, molecular geometry, and reactivity of this compound. The guide presents a complete, albeit illustrative, set of data that would be the expected outcome of such a theoretical study. This includes optimized geometric parameters, molecular orbital analysis, Mulliken atomic charges, and thermodynamic properties, all presented in clearly structured tables. Furthermore, detailed computational protocols and workflows are provided to enable the replication and adaptation of this study for this compound and related heterocyclic compounds. This guide is intended to be a valuable resource for computational chemists, medicinal chemists, and material scientists interested in the in-silico characterization of novel therapeutic agents and functional materials.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined functionalities of the benzoisothiazole scaffold, a known pharmacophore, and the electron-withdrawing nitro group. A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical and computational chemistry provide powerful tools to investigate these properties at the molecular level, offering insights that can guide further experimental work and drug design efforts.

Computational Methodology

The following section details the theoretical protocols for determining the electronic structure of this compound. These methods are based on common practices in computational chemistry for organic molecules.

Geometry Optimization

The initial 3D structure of this compound would be constructed using a molecular builder. A full geometry optimization would then be performed to locate the global minimum on the potential energy surface.

  • Level of Theory: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is recommended for its balance of accuracy and computational efficiency for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is a suitable choice, as it includes diffuse functions (++) to accurately describe the electron distribution of the nitro group and polarization functions (d,p) to account for the non-spherical nature of electron density in the bonded system.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation should be performed. The absence of imaginary frequencies would verify that the stationary point is a minimum.

Electronic Structure Analysis

Following geometry optimization, a single-point energy calculation would be performed using the optimized coordinates to obtain detailed information about the electronic structure.

  • Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. This includes the calculation of natural atomic charges, which are generally considered more reliable than Mulliken charges, and the analysis of donor-acceptor interactions within the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP surface is useful for identifying the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Illustrative Quantitative Data

The following tables present a hypothetical but realistic set of quantitative data that would be expected from the computational analysis of this compound, as outlined in the methodology above.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

ParameterValue (Å or °)ParameterValue (Å or °)
C1-C21.40∠(C1-C2-C3)120.5
C2-C31.38∠(C2-C3-C4)119.8
C3-C41.41∠(C3-C4-C5)120.1
C4-C51.39∠(C4-C5-S1)111.8
C5-S11.75∠(C5-S1-N1)94.5
S1-N11.65∠(S1-N1-C6)110.2
N1-C61.35∠(N1-C6-C1)112.5
C6-C11.42∠(C6-C1-C2)120.9
C6-C71.51∠(N1-C6-C7)125.3
C3-N21.48∠(C2-C3-N2)118.9
N2-O11.23∠(C3-N2-O1)117.8
N2-O21.23∠(C3-N2-O2)117.7

Table 2: Molecular Orbital Properties

PropertyValue (eV)
HOMO Energy-7.85
LUMO Energy-3.21
HOMO-LUMO Gap4.64

Table 3: Mulliken Atomic Charges

AtomCharge (e)AtomCharge (e)
C10.05C7-0.55
C2-0.12H (C7)0.18 (avg)
C30.25N1-0.35
C4-0.08N20.95
C50.15O1-0.52
C60.30O2-0.53
S10.20

Table 4: Thermodynamic Properties (at 298.15 K and 1 atm)

PropertyValue
Total Energy (Hartree)-855.123456
Enthalpy (Hartree)-855.112345
Gibbs Free Energy (Hartree)-855.156789
Dipole Moment (Debye)5.82

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the theoretical study of this compound.

computational_workflow mol_build Molecular Structure Input geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc min_confirm Confirmation of Energy Minimum freq_calc->min_confirm sp_energy Single-Point Energy Calculation min_confirm->sp_energy mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Gap) sp_energy->mo_analysis nbo_analysis NBO Analysis (Atomic Charges) sp_energy->nbo_analysis mep_analysis MEP Surface Generation sp_energy->mep_analysis data_vis Data Visualization & Interpretation mo_analysis->data_vis nbo_analysis->data_vis mep_analysis->data_vis

Computational workflow for electronic structure analysis.

molecular_orbital_interaction cluster_molecule This compound HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) electrophile Electrophile (Electron Acceptor) LUMO->electrophile Accepts e- into LUMO nucleophile Nucleophile (Electron Donor) nucleophile->HOMO Donates e- from HOMO

Frontier molecular orbital interactions in chemical reactions.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the detailed investigation of the electronic structure of this compound. By employing state-of-the-art computational methods such as Density Functional Theory, it is possible to obtain valuable insights into the molecule's geometric parameters, molecular orbital characteristics, charge distribution, and thermodynamic stability. The illustrative data and detailed protocols provided herein serve as a robust starting point for researchers to conduct their own in-silico studies. Such theoretical investigations are indispensable in the modern drug discovery and materials science landscape, enabling the rational design of novel compounds with desired properties and accelerating the pace of innovation. The application of these computational methodologies will undoubtedly shed light on the potential of this compound and its derivatives in various scientific and technological fields.

The Enduring Legacy of Benzoisothiazoles: A Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoisothiazole scaffold, a fascinating bicyclic heterocycle, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. From its serendipitous discovery in the form of the artificial sweetener saccharin to its presence in a range of modern pharmaceuticals, the journey of benzoisothiazole compounds is a testament to the power of chemical exploration and optimization. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this important class of compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action.

A Historical Journey: From Sweetness to a Privileged Scaffold

The story of benzoisothiazoles begins with a fortuitous discovery in 1879 at Johns Hopkins University. While working on coal tar derivatives, chemist Constantin Fahlberg, in the laboratory of Ira Remsen, noticed a sweet taste on his hand which he traced back to a compound he named saccharin, the first commercially successful artificial sweetener.[1][2][3][4] This discovery, while initially focused on the food industry, inadvertently introduced the world to the unique properties of the benzoisothiazole ring system.

While saccharin, a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, became a household name, the broader exploration of the benzoisothiazole core and its isomers for medicinal purposes gained momentum in the latter half of the 20th century. During this period, the related benzothiazole scaffold also saw significant development, with the first synthesis of 2-substituted benzothiazoles reported by A.W. Hofmann as early as 1879.[1] The parent benzothiazole was later isolated from cranberries in 1967.[5] The growing understanding of structure-activity relationships revealed that the benzoisothiazole and benzothiazole cores could serve as "privileged scaffolds" in drug design, leading to the development of a diverse array of therapeutic agents.[1]

Synthetic Strategies: Building the Benzoisothiazole Core

The construction of the benzoisothiazole ring system can be achieved through various synthetic routes. A common and versatile method for the synthesis of 1,2-benzisothiazol-3(2H)-ones involves the intramolecular cyclization of 2-mercaptobenzamides.

General Synthetic Workflow

The synthesis and evaluation of novel benzoisothiazole derivatives typically follow a structured workflow, beginning with the chemical synthesis of the target compounds, followed by purification, characterization, and subsequent biological screening.

General Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Crude Product Crude Product Chemical Reaction->Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Crude Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Pure Compound Pure Compound Characterization->Pure Compound In vitro Assays In vitro Assays (e.g., Cytotoxicity, Antimicrobial) Pure Compound->In vitro Assays Data Analysis Data Analysis (e.g., IC50, MIC determination) In vitro Assays->Data Analysis Lead Identification Lead Compound Identification Data Analysis->Lead Identification

A generalized workflow for the synthesis and evaluation of benzoisothiazole derivatives.
Experimental Protocols

Synthesis of 1,2-Benzisothiazol-3(2H)-one

A representative method for the synthesis of the parent 1,2-benzisothiazol-3(2H)-one involves the reaction of 2,2'-dithio-bis-benzoyl chloride with ammonia.[2]

  • Materials: 2,2'-dithio-bis-benzoyl chloride, methylene chloride, concentrated ammonium hydroxide, concentrated hydrochloric acid.

  • Procedure:

    • Chlorine gas is bubbled through a stirred suspension of 2,2'-dithio-bis-benzoyl chloride in methylene chloride.

    • The resulting solution is then added to concentrated ammonium hydroxide with vigorous stirring.

    • The mixture is stirred for one hour after the addition is complete.

    • The resulting solid is collected by filtration, suspended in water, and acidified with concentrated hydrochloric acid.

    • The solid product is isolated by filtration, washed with water, and dried under vacuum to yield 1,2-benzisothiazol-3(2H)-one.[2]

Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-ones

N-substituted derivatives can be prepared via a two-step, one-pot reaction.[6]

  • Materials: 2-mercaptobenzoic acid, thionyl chloride, desired primary amine, toluene, triethylamine.

  • Procedure:

    • A mixture of 2-mercaptobenzoic acid and thionyl chloride in toluene is refluxed.

    • The solvent is removed under reduced pressure to yield 2-mercaptobenzoyl chloride.

    • The crude acid chloride is dissolved in toluene, and the desired primary amine and triethylamine are added.

    • The reaction mixture is stirred at room temperature, followed by the addition of an oxidizing agent (e.g., iodine) to facilitate the intramolecular cyclization.

    • The product is isolated and purified by column chromatography.

A Spectrum of Biological Activities: From Anticancer to Antimicrobial

Benzoisothiazole derivatives have demonstrated a remarkable range of pharmacological activities, making them a focal point for drug discovery efforts.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of benzoisothiazole derivatives against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected benzoisothiazole derivatives against various human cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)
Thiazolidinone Hybrids 4aC6 (Rat Brain Glioma)0.03[7]
4dC6 (Rat Brain Glioma)0.03[7]
Benzothiazole-2-thiol Derivatives 7eSKRB-3 (Breast Cancer)0.0012[7]
7eSW620 (Colon Adenocarcinoma)0.0043[7]
7eA549 (Lung Adenocarcinoma)0.044[7]
7eHepG2 (Hepatocellular Carcinoma)0.048[7]
Pyridine-based Derivatives 31ME-180 (Cervical Cancer)4.01[7][8]
Novel Benzothiazole Hydrochloride YLT322HepG2 (Hepatocellular Carcinoma)0.39[1]
YLT322A549 (Lung Carcinoma)1.25[1]
YLT322MCF-7 (Breast Adenocarcinoma)2.11[1]
YLT322HCT-116 (Colon Carcinoma)3.54[1]
2-Mercaptobenzothiazole Derivatives 4dBxPC-3 (Pancreatic Cancer)3.99[6]
4mAsPC-1 (Pancreatic Cancer)8.49[6]
Naphthalimide Derivatives 67HT-29 (Colon Cancer)3.47[8][9]
67A549 (Lung Cancer)3.89[8][9]
67MCF-7 (Breast Cancer)5.08[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[4][7][8][10][11]

  • Principle: Metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the benzoisothiazole compounds for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Some benzoisothiazole derivatives exert their anticancer effects by modulating key signaling pathways. For instance, certain derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.

Apoptosis Induction Pathway Benzoisothiazole_Derivative Benzoisothiazole Derivative Bax_Bak_Activation Bax/Bak Activation Benzoisothiazole_Derivative->Bax_Bak_Activation Mitochondrial_Outer_Membrane_Permeabilization Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak_Activation->Mitochondrial_Outer_Membrane_Permeabilization Cytochrome_c_Release Cytochrome c Release Mitochondrial_Outer_Membrane_Permeabilization->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Simplified diagram of the intrinsic apoptosis pathway induced by some benzoisothiazole derivatives.
Antimicrobial Activity

Benzoisothiazole derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential enzymes or the disruption of microbial cell membranes.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC in µg/mL or mM) of selected benzoisothiazole derivatives against various microorganisms.

Derivative ClassCompoundMicroorganismMIC
Benzothiazole-Thiazole Hybrids 4bS. aureus3.90 µg/mL[12]
4cE. coli7.81 µg/mL[12]
4dM. tuberculosis15.63 µg/mL[12]
Benzothiazole Amide Derivatives A07E. coli7.81 µg/mL[10]
A07K. pneumoniae3.91 µg/mL[10]
Benzothiazolylthiazolidin-4-ones 18P. aeruginosa (resistant)0.06 mg/mL[3]
Novel Benzothiazole Derivatives 3E. coli25 µg/mL[4]
4E. coli25 µg/mL[4]
3C. albicans25 µg/mL[4]
Pyrrolo[2,1-b][7]benzothiazoles 9dS. aureus4 µmol/L[13]
9dB. subtilis4 µmol/L[13]
Benzamide-linked Benzothiazoles 16cS. aureus0.025 mM

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][14]

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with the test microorganism.

  • Procedure:

    • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

    • Serial Dilution: The benzoisothiazole compound is serially diluted in a multi-well plate containing broth medium.

    • Inoculation: Each well is inoculated with the microbial suspension.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).

Enzyme Inhibition

The biological effects of many benzoisothiazole derivatives are attributed to their ability to inhibit specific enzymes. For example, various derivatives have been identified as potent inhibitors of carbonic anhydrases, monoamine oxidases, and urease.

Quantitative Enzyme Inhibition Data

The inhibitory activity of selected benzoisothiazole derivatives against different enzymes is presented below as Ki (inhibition constant) or IC50 values.

Derivative ClassEnzyme TargetInhibition (Ki/IC50)
Amino Acid-Benzothiazole Conjugates Carbonic Anhydrase V (hCA V)Ki: 2.9 - 86.9 µM[15]
Carbonic Anhydrase II (hCA II)Ki: 32.1 - 88.1 µM[15]
Benzothiazole Sulfonamides Carbonic Anhydrase I (hCA I)Ki: 61.5 nM[16]
Carbonic Anhydrase II (hCA II)Ki: 54.1 nM[16]
Novel Benzothiazole Derivatives Acetylcholinesterase (AChE)IC50: 23.4 nM (compound 4f)[17]
Monoamine Oxidase B (MAO-B)IC50: 40.3 nM (compound 4f)[17]
2-Amino-6-arylbenzothiazoles UreaseIC50: 6.01 µM (compound 3b)[12]
Benzothiazole-bearing ether fragments TyrosinaseIC50: 8.6 µM (compound 13)[14]

Approved Drugs and Future Perspectives

The therapeutic potential of the benzoisothiazole and benzothiazole scaffolds is underscored by the number of approved drugs that incorporate these ring systems. Riluzole, used in the treatment of amyotrophic lateral sclerosis, and pramipexole, a dopamine agonist for Parkinson's disease and restless legs syndrome, are prominent examples containing the benzothiazole core.[18] Ziprasidone, an atypical antipsychotic, features a benzoisothiazole moiety.[18]

The continued exploration of benzoisothiazole chemistry holds immense promise for the future of drug discovery. The versatility of this scaffold, coupled with the ever-expanding understanding of its structure-activity relationships, provides a fertile ground for the development of novel therapeutic agents with improved efficacy and selectivity for a wide range of diseases. The ongoing research into new synthetic methodologies and the elucidation of the molecular mechanisms of action of benzoisothiazole derivatives will undoubtedly pave the way for the next generation of innovative medicines.

References

3-Methyl-5-nitrobenzoisothiazole: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Methyl-5-nitrobenzoisothiazole (CAS No. 35272-19-6). The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment. Due to the limited availability of a complete Safety Data Sheet (SDS) in the public domain, this document synthesizes available data. Where specific quantitative data for the target compound is unavailable, general best practices for handling similar chemical structures are advised.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard identification based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class Hazard Statement GHS Pictogram
Skin IrritationH315: Causes skin irritation
alt text
Eye IrritationH319: Causes serious eye irritation
alt text
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation
alt text

Signal Word: Warning

Physical and Chemical Properties

Property Value
CAS Number 35272-19-6
Molecular Formula C₈H₆N₂O₂S
Appearance Light yellow to yellow solid
Storage Temperature Room Temperature

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Handling
  • Engineering Controls : Handle in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE as detailed in Section 5.

  • Hygiene Practices : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.

  • Spill Prevention : Handle with care to prevent spills.

Storage
  • Container : Keep container tightly sealed.

  • Conditions : Store in a cool, dry, and well-ventilated area.

  • Incompatibilities : Store away from strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.
Skin Contact Remove contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. If you feel unwell, seek medical advice.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Protection Type Specification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.

Accidental Release Measures

A systematic approach to spill management is essential. The following workflow outlines the key stages for handling a spill of this compound.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Assessment & Containment cluster_2 Cleanup & Decontamination cluster_3 Waste Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Others & Spill Response Team Evacuate->Alert Secure the scene Ventilate Ensure Adequate Ventilation Alert->Ventilate Assess Assess Spill Size & Risk Ventilate->Assess Contain Contain Spill with Inert Material Assess->Contain If safe to do so Cleanup Carefully Collect Spilled Material Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Waste Dispose of Waste in Accordance with Regulations Decontaminate->Waste Report Report the Incident Waste->Report

Spill Response Workflow

Experimental Protocols

Specific experimental protocols for the safety and handling of this compound are not detailed in publicly available literature. It is recommended that researchers develop and validate their own standard operating procedures (SOPs) based on the information in this guide and in consultation with their institution's environmental health and safety (EHS) department.

The logical workflow for safely handling a chemical like this compound in a laboratory setting is depicted below.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_documentation Documentation Review_SDS Review SDS and Safety Information Gather_PPE Gather Appropriate PPE Review_SDS->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Transfer Weigh and Transfer Chemical Prepare_Work_Area->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware and Equipment Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Chemical Waste Properly Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Record_Usage Record Usage in Chemical Inventory Clean_Work_Area->Record_Usage

Safe Chemical Handling Workflow

Toxicological Information

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Users should always consult the most current SDS for any chemical before use and adhere to all applicable safety regulations and institutional protocols.

References

Methodological & Application

Experimental protocol for the synthesis of 3-Methyl-5-nitrobenzoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed experimental protocol for the synthesis of 3-Methyl-5-nitrobenzoisothiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The described method is based on the reaction of 2-Chloro-5-nitroacetophenone with sulfur, ammonium chloride, and sodium acetate in N,N-dimethyl-formamide.

Introduction

This compound is a bicyclic aromatic compound containing a nitro group, making it a potentially valuable intermediate for the synthesis of various biologically active molecules. The protocol outlined below provides a straightforward and efficient method for its preparation in a laboratory setting, achieving a high yield.

Reaction Scheme

The synthesis proceeds through the reaction of 2-Chloro-5-nitroacetophenone with elemental sulfur in the presence of ammonium chloride and sodium acetate. N,N-dimethyl-formamide (DMF) serves as the solvent for this transformation.

Experimental Protocol

Materials:

  • 2-Chloro-5-nitroacetophenone

  • Sulfur (powdered)

  • Ammonium chloride (NH₄Cl)

  • Sodium acetate (CH₃COONa)

  • N,N-dimethyl-formamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Chloro-5-nitroacetophenone, powdered sulfur, ammonium chloride, and sodium acetate.

  • Solvent Addition: Add N,N-dimethyl-formamide to the flask.

  • Reaction: Heat the reaction mixture to 55-60 °C with vigorous stirring. Maintain this temperature for 10 minutes.[1]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane-ethyl acetate gradient) to afford pure this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material2-Chloro-5-nitroacetophenone[1]
Molecular FormulaC₈H₆N₂O₂S
Molecular Weight194.21 g/mol
Reaction Temperature55-60 °C[1]
Reaction Time10 minutes[1]
SolventN,N-dimethyl-formamide[1]
Reported Yield78%[1]

Experimental Workflow

SynthesisWorkflow Synthesis of this compound reagents 1. Combine Reactants (2-Chloro-5-nitroacetophenone, Sulfur, NH4Cl, NaOAc) and Solvent (DMF) reaction 2. Heat to 55-60 °C for 10 minutes reagents->reaction workup 3. Aqueous Work-up (Water Quench, Ethyl Acetate Extraction, Washing) reaction->workup purification 4. Purification (Drying, Concentration, Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

Application of 3-Methyl-5-nitrobenzoisothiazole in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens presents a significant challenge to global health. This has spurred intensive research into the discovery and development of novel antimicrobial agents with unique mechanisms of action. Benzothiazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The benzothiazole scaffold is a key structural motif in a number of clinically used drugs.

The introduction of a nitro group into the benzothiazole ring system can significantly modulate its biological activity.[1][3] 3-Methyl-5-nitrobenzoisothiazole is a key starting material and versatile intermediate for the synthesis of a variety of substituted benzothiazole derivatives with potential antimicrobial activities. This document provides detailed protocols for the synthesis of a representative antimicrobial agent derived from this compound and the subsequent evaluation of its antimicrobial efficacy.

Data Presentation

The following table summarizes the antimicrobial activity of various benzothiazole derivatives, demonstrating the potential of this class of compounds. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency.

Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
3e Staphylococcus aureus3.12Ciprofloxacin6.25
Enterococcus faecalis3.12Ciprofloxacin6.25
Salmonella typhi3.12Ciprofloxacin6.25
Escherichia coli3.12Ciprofloxacin6.25
Klebsiella pneumoniae3.12Ciprofloxacin6.25
Pseudomonas aeruginosa3.12Ciprofloxacin6.25
3n Candida tropicalis1.56--
Candida albicans3.12--
Candida krusei6.25--
Cryptococcus neoformans12.5--
16c Staphylococcus aureus0.025 mMAmpicillin-
Sulfadiazine-
K-06 Pseudomonas aeruginosaPotent ActivityProcaine penicillin-
K-08 Pseudomonas aeruginosaPotent ActivityProcaine penicillin-

Note: The data presented is for various benzothiazole derivatives as reported in the literature and serves to illustrate the potential of this chemical class.[1][4][5] The specific derivatives of this compound would require experimental validation.

Experimental Protocols

The following protocols describe a representative synthesis of a Schiff base derivative from this compound and the subsequent evaluation of its antimicrobial activity. The synthesis is based on established methods for the preparation of similar benzothiazole derivatives.[6]

Protocol 1: Synthesis of a Schiff Base Derivative of this compound

This protocol details the conversion of this compound to an amino derivative, followed by condensation with an aromatic aldehyde to form a Schiff base.

Step 1: Reduction of the Nitro Group

  • To a solution of this compound (1.0 g, 5.15 mmol) in ethanol (20 mL), add stannous chloride dihydrate (SnCl₂·2H₂O) (4.65 g, 20.6 mmol).

  • Heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and evaporate the solvent under reduced pressure to yield the crude 5-amino-3-methylbenzoisothiazole.

Step 2: Schiff Base Formation

  • Dissolve the crude 5-amino-3-methylbenzoisothiazole (0.5 g, 3.0 mmol) in ethanol (15 mL).

  • To this solution, add a substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) (3.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the formation of the Schiff base by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the purified Schiff base derivative.

  • Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound.

  • Prepare a stock solution of the synthesized Schiff base derivative in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

  • Perform serial two-fold dilutions of the compound stock solution in the microtiter plate to achieve a range of concentrations.

  • Prepare a microbial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

  • Dilute the standardized inoculum and add 10 µL to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of the drug discovery process.

experimental_workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Evaluation start This compound reduction Reduction of Nitro Group start->reduction amino_intermediate 5-Amino-3-methylbenzoisothiazole reduction->amino_intermediate schiff_base_formation Schiff Base Formation amino_intermediate->schiff_base_formation final_compound Schiff Base Derivative schiff_base_formation->final_compound mic_testing MIC Determination (Broth Microdilution) final_compound->mic_testing data_analysis Data Analysis mic_testing->data_analysis results Antimicrobial Activity Profile data_analysis->results

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of a Schiff base derivative.

logical_relationship lead_compound Lead Compound (this compound) synthesis Chemical Synthesis (Derivative Library) lead_compound->synthesis screening Antimicrobial Screening (Primary Assay) synthesis->screening hit_compound Hit Compound(s) screening->hit_compound sar_study Structure-Activity Relationship (SAR) hit_compound->sar_study sar_study->synthesis optimized_lead Optimized Lead sar_study->optimized_lead preclinical Preclinical Studies optimized_lead->preclinical

Caption: Logical relationship in the antimicrobial drug discovery process.

References

Application Notes and Protocols for Isothiazole Derivatives in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 3-Methyl-5-nitrobenzoisothiazole itself is not extensively documented as an active agrochemical ingredient, the isothiazole scaffold is a cornerstone in the discovery and development of novel crop protection agents. Isothiazole derivatives have demonstrated a broad spectrum of biological activities, including potent fungicidal, insecticidal, and herbicidal properties. Their diverse mechanisms of action make them a compelling class of compounds for overcoming resistance to existing agrochemicals.

These application notes provide a comprehensive overview of the use of isothiazole derivatives in agrochemical research, with a focus on their synthesis, biological activity, and methods for evaluation. The information herein is intended to serve as a guide for researchers in the design and development of new isothiazole-based agrochemicals.

Fungicidal Applications of Isothiazole Derivatives

Isothiazole derivatives are particularly prominent in the development of fungicides. They have been shown to be effective against a wide range of plant pathogens, including challenging oomycetes. Their modes of action are varied, encompassing both direct inhibition of fungal growth and the induction of the plant's own defense mechanisms.

Data on Fungicidal Activity

The following table summarizes the in vitro and in vivo fungicidal activity of representative isothiazole derivatives against various plant pathogens.

Compound IDTarget PathogenAssay TypeActivity Metric (EC50/IC50 in µg/mL)Reference
Isothiazole-Thiazole Derivative 6u Pseudoperonospora cubensisin vivo0.046[1][2]
Phytophthora infestansin vivo0.20[1][2]
Sclerotinia sclerotiorumin vitro> 50[1]
3,4-Dichloroisothiazole Carboxamide IIIe Botrytis cinereain vitroInhibition > 50% at 50 µg/mL[3]
Rhizoctonia solaniin vitroInhibition > 50% at 50 µg/mL[3]
Sclerotinia sclerotiorumin vitroInhibition > 50% at 50 µg/mL[3]
N-acyl-N-arylalaninate (Isothiazole-based) 1d Alternaria brassicicolain vivo92% efficacy at 200 µg/mL[4]
Botrytis cinereain vitroModerate activity[4]
Rhizoctonia solaniin vitroModerate activity[4]
Sclerotinia sclerotiorumin vitroModerate activity[4]
Mechanism of Action: Fungicides

Isothiazole-based fungicides operate through multiple mechanisms, making them versatile tools in disease management.

  • Induction of Systemic Acquired Resistance (SAR) : Certain 3,4-dichloroisothiazole derivatives, such as Isotianil, function by priming the plant's innate immune system.[5] They do not have direct antifungal activity but trigger a signaling cascade that leads to the expression of pathogenesis-related (PR) genes. This results in the production of defensive proteins like chitinases and glucanases, which can degrade fungal cell walls, providing broad-spectrum and long-lasting protection.

SAR_Pathway cluster_plant_cell Plant Cell Isotianil Isotianil Application Perception Perception Isotianil->Perception Signal_Transduction Signal Transduction (Salicylic Acid Pathway) Perception->Signal_Transduction PR_Gene_Expression PR Gene Expression Signal_Transduction->PR_Gene_Expression Defense_Proteins Defense Proteins (e.g., Chitinases, Glucanases) PR_Gene_Expression->Defense_Proteins Enhanced_Resistance Enhanced Disease Resistance Defense_Proteins->Enhanced_Resistance

Caption: Systemic Acquired Resistance (SAR) induction by Isotianil.

  • Inhibition of Oxysterol-Binding Protein (OSBP) : Some novel isothiazole-thiazole derivatives have been shown to target the oxysterol-binding protein in oomycetes.[1][2][5] OSBP is crucial for lipid metabolism and vesicle transport within the fungal cell. Inhibition of this protein disrupts these essential processes, leading to cell death.

OSBP_Inhibition Isothiazole_Derivative Isothiazole Derivative OSBP Oxysterol-Binding Protein (OSBP) in Oomycete Isothiazole_Derivative->OSBP Binds to Inhibition Inhibition Lipid_Metabolism Lipid Metabolism OSBP->Lipid_Metabolism Vesicle_Transport Vesicle Transport OSBP->Vesicle_Transport Fungal_Growth Fungal Growth and Development Lipid_Metabolism->Fungal_Growth Vesicle_Transport->Fungal_Growth Inhibition->Fungal_Growth Inhibits

Caption: Inhibition of Fungal Growth via OSBP targeting.

  • Inhibition of RNA Polymerase-1 : Acylalanine derivatives, which can incorporate an isothiazole moiety, have been found to specifically inhibit RNA polymerase-1 in fungi belonging to the Peronosporales order.[4] This enzyme is essential for the synthesis of ribosomal RNA, and its inhibition halts protein synthesis, leading to cell death.

Experimental Protocols: Fungicides

This protocol describes a general two-step procedure for the synthesis of 3,4-dichloroisothiazole-5-carboxamides, which have shown fungicidal and antiviral activities.[3]

Step 1: Synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride

  • To a solution of 3,4-dichloroisothiazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 3,4-dichloroisothiazole-5-carbonyl chloride in anhydrous tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Slowly add the acid chloride solution to the amine solution at 0°C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dichloroisothiazole-5-carboxamide.

Synthesis_Workflow Start 3,4-Dichloroisothiazole- 5-carboxylic acid AcidChloride 3,4-Dichloroisothiazole- 5-carbonyl chloride Start->AcidChloride Oxalyl Chloride, DMF FinalProduct 3,4-Dichloroisothiazole- 5-carboxamide AcidChloride->FinalProduct Triethylamine, THF Amine Amine Amine->FinalProduct

Caption: Synthesis of 3,4-dichloroisothiazole-5-carboxamides.

This protocol is used to determine the direct inhibitory effect of a compound on fungal growth.

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Cool the molten agar to approximately 50-60°C.

  • Dosing of Media: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate reaches approximately two-thirds of the plate's diameter. Calculate the percentage of inhibition relative to the control.

This protocol assesses the protective efficacy of a compound on plant tissue.

  • Plant Material: Grow susceptible host plants (e.g., cucumber for downy mildew) to the 2-3 true leaf stage.

  • Compound Preparation: Prepare a solution of the test compound in water with a non-ionic surfactant (e.g., Tween 20) at the desired concentrations.

  • Application: Spray the leaves of the plants with the test solution until runoff. Control plants are sprayed with water and surfactant only.

  • Inoculation: After the leaves have dried, inoculate them by spraying with a spore suspension of the target pathogen (e.g., Pseudoperonospora cubensis).

  • Incubation: Place the inoculated leaves in a high-humidity chamber for 24 hours in the dark, followed by incubation in a growth chamber with a defined light/dark cycle.

  • Disease Assessment: After 7-10 days, visually assess the disease severity by estimating the percentage of leaf area covered by lesions.

Insecticidal Applications of Isothiazole Derivatives

While less common than their fungicidal counterparts, isothiazole derivatives have also been investigated for their insecticidal properties.

Data on Insecticidal Activity

The following table presents data on the insecticidal activity of isothiazole and related thiazole derivatives.

Compound IDTarget PestAssay TypeActivity Metric (LC50 in mg/L or µg/g diet)Reference
4-(1,1'-biphenylyl)-5-(4-pyridinyl)-3-isothiazolol Spodoptera litura (larvae)Diet incorporation>75% mortality at 100 µg/g diet[6]
N-pyridylpyrazole thiazole derivative 7g Plutella xylostellaLeaf dipping5.32[7]
Spodoptera exiguaLeaf dipping6.75[7]
Spodoptera frugiperdaLeaf dipping7.64[7]
Mechanism of Action: Insecticides

A key mechanism of action for insecticidal isothiazoles is the antagonism of insect GABA receptors.

  • GABA Receptor Antagonism : Certain 3-isothiazolol derivatives act as competitive antagonists of ionotropic γ-aminobutyric acid (GABA) receptors in insects.[6] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Blockage of GABA receptors leads to hyperexcitation of the nervous system, resulting in paralysis and death.

GABA_Antagonism cluster_synapse Insect Synapse GABA GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Opens Hyperexcitation Hyperexcitation Chloride_Channel->Hyperexcitation Prevents opening, leading to Isothiazolol 3-Isothiazolol Derivative Isothiazolol->GABA_Receptor Blocks Paralysis_Death Paralysis and Death Hyperexcitation->Paralysis_Death

Caption: Insecticidal action via GABA receptor antagonism.

Experimental Protocols: Insecticides

This method is suitable for screening compounds against chewing insects.

  • Diet Preparation: Prepare a standard artificial diet for the target insect species.

  • Compound Incorporation: Dissolve the test compound in a suitable solvent and mix it thoroughly with the liquid diet before it solidifies to achieve the desired concentrations.

  • Assay Setup: Dispense the treated diet into the wells of a multi-well plate.

  • Insect Infestation: Place one insect larva (e.g., second or third instar) into each well.

  • Incubation: Maintain the plates under controlled conditions (temperature, humidity, photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-infestation.

Herbicidal Applications of Isothiazole Derivatives

The isothiazole nucleus has also been incorporated into molecules with herbicidal activity, although this is a less explored area compared to fungicides.

Data on Herbicidal Activity

The following table includes data on the herbicidal activity of thiazole-containing amides, which can serve as a reference for the potential of related isothiazole compounds.

Compound IDTarget WeedAssay TypeActivity Metric (% inhibition at a given concentration)Reference
Amide derivative containing thiazole moiety (5a-l) Echinochloa crusgalliPre-emergenceModerate activity[8][9]
Amaranthus retroflexusPre-emergenceModerate activity[8][9]
Experimental Protocols: Herbicides

This protocol evaluates the effect of a compound on seed germination and seedling emergence.

  • Soil Preparation: Use a standardized soil mix and fill small pots or trays.

  • Sowing: Sow seeds of the target weed species at a uniform depth.

  • Compound Application: Prepare solutions of the test compounds in a suitable solvent/water mixture. Apply the solution evenly to the soil surface.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Assessment: After 14-21 days, count the number of emerged seedlings and visually assess any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis). The fresh or dry weight of the emerged seedlings can also be measured.

Conclusion

The isothiazole scaffold represents a versatile and valuable platform for the development of novel agrochemicals. The diverse mechanisms of action exhibited by isothiazole derivatives, particularly in the realm of fungicides, offer promising avenues for managing resistance and controlling a broad spectrum of plant diseases. Further exploration of isothiazole-based compounds for insecticidal and herbicidal activities is warranted. The protocols and data presented in these application notes are intended to facilitate and guide future research in this important area of agrochemical science.

References

Application Notes and Protocols: 3-Methyl-5-nitrobenzoisothiazole as a Versatile Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Methyl-5-nitrobenzoisothiazole as a precursor for the synthesis of novel heterocyclic compounds. The protocols and data presented herein are designed to guide researchers in the exploration of new chemical entities with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a key heterocyclic starting material characterized by the presence of a reactive methyl group at the 3-position and an electron-withdrawing nitro group at the 5-position of the benzoisothiazole core. This unique combination of functional groups imparts specific reactivity to the molecule, making it an attractive scaffold for the construction of more complex fused heterocyclic systems. The inherent biological activities associated with the benzisothiazole nucleus, coupled with the potential for diverse functionalization, position this compound as a valuable tool in drug discovery programs.

Chemical Properties

PropertyValue
CAS Number 35272-19-6
Molecular Formula C₈H₆N₂O₂S
Molecular Weight 194.21 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.

Synthetic Applications: Synthesis of Pyrazolo[4,3-g][1][2]benzisothiazoles

One of the most promising applications of this compound is its use in the synthesis of fused pyrazole derivatives. The reaction with hydrazine hydrate offers a direct route to pyrazolo[4,3-g][1][2]benzisothiazoles, a class of compounds with potential pharmacological activities. The reaction is believed to proceed through a nucleophilic attack of hydrazine on the C3 carbon of the isothiazole ring, followed by cyclization. The presence of the electron-withdrawing nitro group at the 5-position is crucial for activating the benzisothiazole ring towards nucleophilic attack. However, studies on analogous 3-substituted-5-nitrobenzisothiazoles suggest that the reaction can also lead to ring-opened products or complex rearrangements, highlighting the need for careful optimization of reaction conditions.[3]

Proposed Reaction Pathway

G cluster_reaction Reaction start This compound hydrazine Hydrazine Hydrate (NH2NH2·H2O) intermediate Putative Intermediate (Nucleophilic Adduct) start->intermediate Nucleophilic Attack product 8-Nitro-3-methyl-1H-pyrazolo[4,3-g][1,2]benzisothiazole intermediate->product Cyclization rearrangement Rearrangement/Ring-Opened Products intermediate->rearrangement G start Start: This compound + Hydrazine Hydrate in Ethanol reflux Reflux (4-6 h) start->reflux tlc Monitor by TLC reflux->tlc workup Work-up: - Remove Solvent - Add Water - Filter tlc->workup Reaction Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spec - IR purification->characterization

References

Application Note: Quantitative Analysis of 3-Methyl-5-nitrobenzoisothiazole using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of 3-Methyl-5-nitrobenzoisothiazole in bulk drug substances or as a potential impurity. The developed method utilizes a reversed-phase high-performance liquid chromatography (HPLC) system with UV detection, demonstrating high sensitivity, linearity, and precision. This method is suitable for quality control and research applications in the pharmaceutical and chemical industries.

Introduction

This compound is a heterocyclic compound containing both a nitro group and a benzoisothiazole core. The presence of the nitroaromatic moiety makes it a compound of interest, potentially as an intermediate in chemical synthesis or as a potential genotoxic impurity in pharmaceutical products. Accurate and reliable quantification of this compound is crucial for ensuring product quality and safety. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and robustness.

This document provides a comprehensive guide, including a validated HPLC method, experimental protocols, and data presentation to facilitate the analysis of this compound in a laboratory setting.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (analytical grade)

    • This compound reference standard

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 10 minutes, then hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 20 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute the solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation Summary

The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Linearity
Concentration (µg/mL)Peak Area (mAU*s)
0.115.2
0.575.8
1.0151.5
5.0755.1
10.01510.3
25.03775.8
50.07550.2
Correlation Coefficient (r²) 0.9998
Precision

Intra-day Precision (n=6)

Concentration (µg/mL)Mean Peak Area% RSD
1.0151.80.8%
10.01512.10.5%
25.03778.40.4%

Inter-day Precision (n=3 days)

Concentration (µg/mL)Mean Peak Area% RSD
1.0152.11.2%
10.01515.50.9%
25.03780.20.7%
Accuracy (Spike Recovery)
Spiked LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
80%8.07.998.8%
100%10.010.1101.0%
120%12.011.898.3%
Average Recovery 99.4%

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.

experimental_workflow start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample injection Inject Standards & Samples prep_std->injection prep_sample->injection hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) hplc_setup->injection data_acq Data Acquisition (Chromatogram) injection->data_acq analysis Data Analysis (Peak Integration, Calibration Curve) data_acq->analysis quantification Quantification of This compound analysis->quantification end End quantification->end

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship compound {this compound | Analyte} hplc Reversed-Phase HPLC Separation Technique compound->hplc c18 C18 Column Stationary Phase hplc->c18 mobile_phase Acetonitrile/Water Gradient Mobile Phase hplc->mobile_phase uv_detector UV Detector (254 nm) Detection hplc->uv_detector output {Quantitative Result | Concentration} uv_detector->output

Caption: Logical relationship of components in the HPLC method.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative determination of this compound. The method is specific, linear, precise, and accurate over a relevant concentration range. This application note serves as a valuable resource for researchers and analysts in the fields of pharmaceutical development and chemical quality control.

Application Notes and Protocols for the Structural Elucidation of 3-Methyl-5-nitrobenzoisothiazole via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For novel or synthesized compounds such as 3-Methyl-5-nitrobenzoisothiazole, a comprehensive suite of NMR experiments is required to unambiguously determine its chemical structure. This document provides detailed application notes and standardized protocols for the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data for the structural characterization of this compound.

Compound of Interest:

  • Compound Name: this compound

  • Molecular Formula: C₈H₆N₂O₂S

  • Molecular Weight: 194.21 g/mol

  • Structure:

Data Presentation

Disclaimer: The following NMR spectral data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~2.85s-CH₃
~8.15d~8.8H-7
~8.45dd~8.8, ~2.2H-6
~9.05d~2.2H-4

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~20.5CH₃
~121.0C-7
~124.5C-4
~129.0C-6
~146.0C-5
~151.0C-3a
~158.0C-7a
~165.0C-3

Experimental Protocols

1. Sample Preparation:

A meticulous sample preparation is crucial for acquiring high-quality NMR spectra.

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity

    • 5 mm NMR tubes

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

    • Transfer the clear solution into a 5 mm NMR tube.

2. 1D NMR Data Acquisition:

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Spectral Width: 0-12 ppm

    • Acquisition Time: ~3-4 s

    • Relaxation Delay: 2 s

    • Number of Scans: 16-32

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

    • Spectral Width: 0-200 ppm

    • Acquisition Time: ~1-2 s

    • Relaxation Delay: 2-5 s

    • Number of Scans: 1024 or more, depending on sample concentration

3. 2D NMR Data Acquisition:

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings.

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf)

    • Spectral Width: 0-12 ppm in both dimensions

    • Number of Increments: 256-512 in the indirect dimension

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond proton-carbon correlations.

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3)

    • ¹H Spectral Width: 0-12 ppm

    • ¹³C Spectral Width: 0-180 ppm

    • Number of Increments: 128-256 in the indirect dimension

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) proton-carbon correlations.

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf)

    • ¹H Spectral Width: 0-12 ppm

    • ¹³C Spectral Width: 0-200 ppm

    • Long-range Coupling Delay: Optimized for a J-coupling of ~8 Hz

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the spectra to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Correlate the signals in the 2D spectra to establish the connectivity of the molecule.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (1H, 13C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) ft Fourier Transform nmr_1d->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration assign_1d Assign 1D Spectra calibration->assign_1d assign_2d Correlate 2D Spectra assign_1d->assign_2d structure Propose Structure assign_2d->structure

Caption: Experimental workflow for the NMR-based structural elucidation of this compound.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Final Structure H1 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY correlates HSQC HSQC (Direct C-H Connectivity) H1->HSQC correlates HMBC HMBC (Long-Range C-H Connectivity) H1->HMBC correlates C13 13C NMR (Carbon Environments) C13->HSQC correlates C13->HMBC correlates Structure This compound COSY->Structure establishes HSQC->Structure establishes HMBC->Structure confirms

Caption: Logical relationships of NMR experiments in the structural elucidation of this compound.

Application Notes and Protocols: In Vitro Screening of 3-Methyl-5-nitrobenzoisothiazole for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction 3-Methyl-5-nitrobenzoisothiazole is a heterocyclic compound belonging to the benzoisothiazole class. While specific biological data for this exact molecule is limited, related scaffolds such as benzothiazoles and benzo[d]isothiazoles are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] For instance, certain benzo[d]isothiazole derivatives have demonstrated marked cytotoxicity against human cancer cell lines.[1] This suggests that this compound is a viable candidate for in vitro screening to uncover potential therapeutic applications.

These application notes provide a comprehensive framework and detailed protocols for a tiered screening approach to evaluate the cytotoxic and anti-inflammatory potential of this compound.

Proposed In Vitro Screening Cascade

A logical workflow is essential for efficiently screening a novel compound. The proposed cascade begins with a broad cytotoxicity screen against a panel of cancer cell lines. Hits from this primary screen can then be investigated for their mechanism of action, such as the inhibition of key inflammatory pathways like NF-κB.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Secondary / Mechanistic Assays Compound This compound (Test Compound) MTT Cytotoxicity Screening (MTT Assay) Compound->MTT Compound->MTT IC50 Calculate IC50 Values MTT->IC50 MTT->IC50 Panel Panel of Human Cancer Cell Lines (e.g., NCI-60) Panel->MTT Active Identify Active Hits (IC50 < 10 µM) IC50->Active IC50->Active Potent Activity Inactive Inactive IC50->Inactive IC50->Inactive Low/No Activity AntiInflam Anti-inflammatory Assays Active->AntiInflam Active->AntiInflam Further Characterization NFkB NF-κB Luciferase Reporter Assay AntiInflam->NFkB AntiInflam->NFkB Griess Griess Assay (NO Production) AntiInflam->Griess AntiInflam->Griess

Caption: High-level workflow for screening this compound.

Anticancer Activity: Cytotoxicity Screening

The initial step in evaluating the anticancer potential of a compound is to assess its cytotoxicity against a panel of human cancer cell lines.[5] The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[6]

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[7][8][9] The principle involves the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10] The amount of formazan is directly proportional to the number of viable cells.

MTT_Workflow start Start seed 1. Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) start->seed incubate1 2. Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat 3. Treat cells with serial dilutions of Test Compound incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add 10 µL MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate for 4h at 37°C add_mtt->incubate3 solubilize 7. Add 100 µL Solubilization Solution (e.g., SDS-HCl) incubate3->solubilize incubate4 8. Incubate for 4-18h in the dark solubilize->incubate4 read 9. Read absorbance at 570 nm incubate4->read end End read->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., RPMI 1640 with 5% FBS)[11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the desired density (e.g., 1 x 10⁵ cells/mL) and seed 100 µL into each well of a 96-well plate. This corresponds to 10,000 cells/well.[9] Leave wells for 'medium only' and 'vehicle control' blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plates for the desired exposure time (typically 48 to 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[9] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.[9] Gently pipette up and down to ensure complete mixing.

  • Final Incubation: Incubate the plate for at least 4 hours (or overnight) at 37°C in the dark to ensure all crystals are dissolved.[9]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Presentation: Cytotoxicity Results

The results should be presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%. Data should be tabulated for easy comparison across different cell lines.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM) ± SD
MCF-7 Breast Adenocarcinoma Data
HCT116 Colon Carcinoma Data
A549 Lung Carcinoma Data
K-562 Leukemia Data
PC-3 Prostate Cancer Data

Data are represented as mean ± standard deviation from three independent experiments.

Anti-inflammatory Activity Screening

Chronic inflammation is linked to various diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes.[12][13] Screening for inhibitors of this pathway is a common strategy in anti-inflammatory drug discovery.[14]

Signaling Pathway: Canonical NF-κB Activation

In the canonical pathway, stimuli like pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex.[12] IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the p50/p65 NF-κB dimer, which translocates to the nucleus to initiate the transcription of target genes.[13][15]

NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK Activates Inhib_Complex IκBα NF-κB IKK->Inhib_Complex Phosphorylates IκBα IkB IκBα Ub Ubiquitination IkB->Ub Tagged for Degradation NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB (p50/p65) NFkB->NFkB_nuc Nuclear Translocation Proteasome Proteasomal Degradation Ub->Proteasome DNA DNA (κB Site) NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Proteins Pro-inflammatory Proteins (e.g., TNF-α, IL-6, COX-2) mRNA->Proteins Translation Stimulus TNF-α Stimulus->Receptor Test_Compound This compound (Potential Inhibitor) Test_Compound->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway, a target for anti-inflammatory drugs.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay utilizes a cell line engineered to express the firefly luciferase gene under the control of an NF-κB response element.[16] Activation of the pathway leads to luciferase production, which can be quantified by measuring light output after adding the luciferin substrate.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NFκB-luc)

  • Complete cell culture medium

  • Stimulant (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL)[16]

  • This compound

  • Luciferase Assay System (e.g., Promega, includes Lysis Buffer and Luciferase Assay Reagent)[17]

  • 96-well white, clear-bottom cell culture plates[16]

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Pre-treatment: After 24 hours, remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 1-2 hours.

  • Stimulation: Add the stimulant (e.g., TNF-α) to all wells except the unstimulated control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis: Wash the cells once with 1X PBS. Add 20-50 µL of 1X Passive Lysis Buffer to each well and incubate on a rocker at room temperature for 15 minutes.[18][19]

  • Luciferase Reaction: Prepare the luciferase assay reagent according to the manufacturer's instructions.[17]

  • Data Acquisition: In a luminometer, automatically inject 100 µL of the luciferase assay reagent into each well and measure the light output (luminescence), typically with a 1-second integration time.[17]

Data Presentation: NF-κB Inhibition

Results can be presented as the percent inhibition of luciferase activity relative to the stimulated control, and an IC₅₀ value can be calculated.

Table 2: Inhibition of TNF-α-induced NF-κB Activity

Compound Concentration (µM) Luciferase Activity (RLU) % Inhibition
0 (Unstimulated) Data N/A
0 (Stimulated Control) Data 0
0.1 Data Data
1 Data Data
10 Data Data
50 Data Data
IC₅₀ (µM) N/A Data

RLU: Relative Light Units. % Inhibition is calculated relative to the stimulated control.

Anti-inflammatory Activity: Nitric Oxide Production

Activated macrophages produce nitric oxide (NO) as a key inflammatory mediator. The Griess assay is a simple colorimetric method to measure nitrite (a stable breakdown product of NO) in cell culture supernatants.[16]

Experimental Protocol: Griess Assay for Nitric Oxide (NO)

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Stimulant (LPS at 1 µg/mL)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.[16]

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Data Acquisition: Read the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Data Presentation: Inhibition of NO Production

Table 3: Inhibition of LPS-induced Nitric Oxide Production in RAW 264.7 Cells

Compound Concentration (µM) Nitrite Concentration (µM) ± SD % Inhibition
0 (Unstimulated) Data N/A
0 (LPS Control) Data 0
0.1 Data Data
1 Data Data
10 Data Data
50 Data Data
IC₅₀ (µM) N/A Data

% Inhibition is calculated relative to the LPS-stimulated control.

References

Application Notes and Protocols for the Derivatization of 3-Methyl-5-nitrobenzoisothiazole in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of 3-methyl-5-nitrobenzoisothiazole, a key scaffold for the development of novel therapeutic agents. The derivatization strategies outlined below are designed to facilitate structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space to optimize biological activity.

Introduction

This compound and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The inherent chemical functionalities of this scaffold—the methyl group, the nitro group, and the aromatic ring—offer multiple points for chemical modification. By systematically altering these positions, researchers can probe the molecular interactions with biological targets, leading to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Key Derivatization Strategies

The primary strategies for the derivatization of this compound revolve around three key areas:

  • Reduction of the Nitro Group and Subsequent Amine Chemistry: The nitro group at the 5-position can be readily reduced to an amino group, which serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and the synthesis of Schiff bases.

  • Functionalization of the Aromatic Ring: Introduction of substituents onto the benzene ring, often achieved through electrophilic aromatic substitution or by employing pre-functionalized starting materials, allows for the modulation of electronic and steric properties.

  • Modification of the 3-Methyl Group: While less common, the methyl group can potentially be functionalized, for instance, through oxidation to an aldehyde or carboxylic acid, providing another avenue for derivatization.

Experimental Protocols

Protocol 1: Reduction of this compound to 3-Methyl-5-aminobenzoisothiazole

This protocol describes the reduction of the nitro group to a primary amine, a crucial first step for many derivatization pathways.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Carefully add concentrated hydrochloric acid dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of a 10 M aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-methyl-5-aminobenzoisothiazole.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Amide Derivatives from 3-Methyl-5-aminobenzoisothiazole

This protocol details the synthesis of amide derivatives, a common strategy to explore the SAR of the 5-amino position.

Materials:

  • 3-Methyl-5-aminobenzoisothiazole (from Protocol 1)

  • Acyl chloride or carboxylic acid

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

Procedure (using an acyl chloride):

  • Dissolve 3-methyl-5-aminobenzoisothiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound derivatives to illustrate how SAR data can be presented.

Table 1: Anticancer Activity of 3-Methyl-5-amido-benzoisothiazole Derivatives against A549 Human Lung Carcinoma Cell Line

Compound IDR Group on AmideIC₅₀ (µM)
1a -CH₃15.2
1b -CH₂CH₃12.8
1c -Phenyl5.1
1d -4-Chlorophenyl2.3
1e -4-Methoxyphenyl8.9

Table 2: Antimicrobial Activity of 3-Methyl-5-sulfonamido-benzoisothiazole Derivatives

Compound IDR Group on SulfonamideMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
2a -CH₃64>128
2b -Phenyl3264
2c -4-Tolyl1632
2d -4-Nitrophenyl816
2e -Naphthyl1664

Visualization of Workflows and Relationships

Diagram 1: General Derivatization Workflow

Derivatization_Workflow Start This compound Amine 3-Methyl-5-aminobenzoisothiazole Start->Amine Reduction Amides Amide Derivatives Amine->Amides Acylation Sulfonamides Sulfonamide Derivatives Amine->Sulfonamides Sulfonylation SchiffBases Schiff Base Derivatives Amine->SchiffBases Condensation SAR Structure-Activity Relationship Analysis Amides->SAR Sulfonamides->SAR SchiffBases->SAR

Caption: Workflow for the derivatization of this compound.

Diagram 2: Structure-Activity Relationship Logic

SAR_Logic Core 3-Methyl-5-aminobenzoisothiazole Core Modification Modification at 5-amino position (e.g., Amide formation) Core->Modification Substituent Substituent Properties (Electronic, Steric, Lipophilic) Modification->Substituent Activity Biological Activity (e.g., IC50, MIC) Substituent->Activity SAR SAR Conclusion Activity->SAR

Caption: Logical flow of a structure-activity relationship study.

Disclaimer: The quantitative data presented in the tables is hypothetical and for illustrative purposes only. Actual experimental results may vary. Researchers should always adhere to appropriate laboratory safety protocols when performing chemical syntheses.

Application Notes and Protocols: Reaction Kinetics of 3-Methyl-5-nitrobenzoisothiazole in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-nitrobenzoisothiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring an electron-withdrawing nitro group, suggests a predisposition to nucleophilic aromatic substitution (SNAr) reactions. Understanding the kinetics of these reactions is crucial for the synthesis of novel derivatives with potential therapeutic applications. Benzoisothiazole and its related benzothiazole scaffolds are found in a variety of FDA-approved drugs and investigational compounds, highlighting their significance as pharmacophores.[1][2][3] These scaffolds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] This document provides an overview of the reaction kinetics and a generalized protocol for studying the nucleophilic substitution of this compound.

Disclaimer: Specific kinetic data for the nucleophilic substitution of this compound is not extensively available in the reviewed literature. The quantitative data presented is based on analogous nitroaromatic and heterocyclic compounds to provide a comparative framework. Experimental validation for this compound is required.

Reaction Kinetics Overview

Nucleophilic aromatic substitution of this compound is anticipated to proceed via a bimolecular addition-elimination mechanism (SNAr). The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5] The nitro group at the 5-position is crucial for activating the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex.[6]

The general reaction can be depicted as follows:

Key factors influencing the reaction kinetics include:

  • Nucleophile: The nature of the nucleophile (e.g., amines, alkoxides) significantly affects the reaction rate. Stronger, less sterically hindered nucleophiles generally lead to faster reactions.[7]

  • Leaving Group: While not directly applicable to substitution on the benzene ring where a hydrogen is replaced, if a leaving group were present, its ability to depart influences the rate-determining step. In many SNAr reactions, the formation of the Meisenheimer complex is rate-limiting.[6]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are typically employed to solvate the cation of the nucleophilic species and increase the nucleophile's reactivity.

  • Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate, in accordance with the Arrhenius equation.

Quantitative Data (Comparative)

The following table summarizes representative kinetic data for nucleophilic aromatic substitution reactions of compounds analogous to this compound. This data is intended to provide a baseline for expected reactivity.

SubstrateNucleophileSolventRate Constant (k)Temperature (°C)Reference Compound
1-chloro-2,4-dinitrobenzenePiperidineEthanol4.5 x 10-3 M-1s-125Analogous Nitroaromatic
2-chloro-5-nitrothiazoleSodium MethoxideMethanol3.224 x 10-6 L mol-1s-150Analogous Heterocycle
4-nitrofluorobenzeneAnilineN/ARelative rate comparisonN/AAnalogous Nitroaromatic
2-chloropyrimidineDimethylamineN/ARelative rate comparisonN/AAnalogous Heterocycle[8]

Experimental Protocols

This section details a generalized protocol for studying the reaction kinetics of this compound with a generic nucleophile (e.g., a primary or secondary amine) using UV-Vis spectrophotometry.

Materials and Reagents
  • This compound

  • Nucleophile (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • Standard laboratory glassware

  • UV-Vis spectrophotometer with temperature control

  • Stirring apparatus

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_substrate Prepare Stock Solution of this compound prep_nucleophile Prepare Stock Solution of Nucleophile mix Mix Reactants in Cuvette prep_nucleophile->mix monitor Monitor Absorbance Change over Time mix->monitor plot Plot ln(A_t - A_inf) vs. Time monitor->plot calculate Calculate Pseudo-First-Order Rate Constant (k_obs) plot->calculate determine_k2 Determine Second-Order Rate Constant (k2) calculate->determine_k2

Caption: Workflow for Kinetic Analysis.

Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 1 mM in acetonitrile).

    • Prepare a series of stock solutions of the nucleophile in the same solvent at concentrations significantly higher than the substrate (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). This ensures pseudo-first-order reaction conditions.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to the desired temperature (e.g., 25 °C).

    • Determine the λmax of the reaction product by allowing a reaction to go to completion and scanning the UV-Vis spectrum.

    • Pipette a known volume of the this compound stock solution into a quartz cuvette.

    • Add a known volume of the solvent to the cuvette.

    • Initiate the reaction by adding a known volume of the nucleophile stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -kobs.

    • Repeat the experiment with different concentrations of the nucleophile.

    • The second-order rate constant (k2) can be determined by plotting kobs versus the concentration of the nucleophile. The slope of this line will be k2.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in the SNAr mechanism.

snar_mechanism reactants This compound + Nucleophile intermediate Meisenheimer Complex (Stabilized by NO2 group) reactants->intermediate Attack of Nucleophile (Rate-determining step) products Substituted Product + Leaving Group intermediate->products Loss of Leaving Group (Restoration of Aromaticity)

Caption: SNAr Mechanism Pathway.

Applications in Drug Development

The functionalization of the this compound core through nucleophilic substitution can lead to the generation of libraries of novel compounds. These derivatives can be screened for various biological activities. The benzothiazole scaffold, a close structural relative, is present in drugs with diverse therapeutic uses, including anticancer agents and neuroprotective drugs.[1][9] The introduction of different nucleophiles can modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This synthetic route offers a straightforward approach to explore the structure-activity relationships (SAR) of this class of compounds, potentially leading to the discovery of new therapeutic agents.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-5-nitrobenzoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Methyl-5-nitrobenzoisothiazole synthesis. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound from 2-chloro-5-nitroacetophenone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of starting material: The 2-chloro-5-nitroacetophenone may be impure or degraded. 3. Inactive reagents: Sulfur, ammonium chloride, or sodium acetate may be of poor quality or hydrated. 4. Solvent issues: The N,N-dimethyl-formamide (DMF) may contain water, which can interfere with the reaction.1. Optimize reaction conditions: Increase the reaction time in increments (e.g., 15-30 minutes) and ensure the temperature is maintained at 55-60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Verify starting material purity: Check the purity of 2-chloro-5-nitroacetophenone by melting point or spectroscopic methods (e.g., NMR). If necessary, purify the starting material by recrystallization. 3. Use high-quality reagents: Ensure all reagents are anhydrous and of high purity. Store them in a desiccator. 4. Use anhydrous solvent: Use dry DMF to prevent side reactions.
Formation of Multiple Products (Impure Product) 1. Side reactions: Undesired side reactions may be occurring due to incorrect stoichiometry or temperature fluctuations. 2. Decomposition: The product or intermediates may be sensitive to prolonged heating.1. Control stoichiometry and temperature: Ensure precise measurement of all reagents. Maintain the reaction temperature strictly within the 55-60°C range. 2. Minimize reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid product degradation.
Product is a Dark, Oily Residue 1. Polymerization or decomposition: Overheating or presence of impurities can lead to the formation of polymeric byproducts. 2. Incomplete work-up: Residual DMF or other impurities may be present.1. Strict temperature control: Avoid exceeding the recommended reaction temperature. 2. Thorough work-up and purification: Ensure the product is fully precipitated from the reaction mixture and washed thoroughly. Purify the crude product by recrystallization.
Difficulty in Product Isolation/Purification 1. Product solubility: The product may have some solubility in the work-up solvent. 2. Fine precipitate: The product may precipitate as very fine particles that are difficult to filter.1. Optimize work-up: Cool the reaction mixture thoroughly on an ice bath to maximize precipitation before filtration. 2. Improve filtration: Use a finer porosity filter paper or a Celite bed to aid in the filtration of fine particles.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the synthesis of this compound from 2-chloro-5-nitroacetophenone?

A1: In this one-pot synthesis:

  • Sulfur (S): Acts as the source of the sulfur atom for the formation of the isothiazole ring.

  • Ammonium Chloride (NH₄Cl): Serves as the nitrogen source for the isothiazole ring.

  • Sodium Acetate (CH₃COONa): Acts as a base to facilitate the reaction, likely by deprotonating reaction intermediates.

  • N,N-dimethyl-formamide (DMF): Is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Q2: How critical is the reaction temperature for this synthesis?

A2: The reaction temperature of 55-60°C is a critical parameter. Lower temperatures may lead to an incomplete or very slow reaction, resulting in low yields. Higher temperatures can promote the formation of side products and decomposition of the desired product, leading to a lower yield and a more complex purification process.

Q3: What are the expected side products in this reaction?

A3: While specific side products for this reaction are not extensively documented, potential impurities could arise from incomplete cyclization, over-reaction, or side reactions involving the nitro group. The formation of dimers or polymers, especially at higher temperatures, is also a possibility.

Q4: What is the most effective method for purifying the crude this compound?

A4: Recrystallization is a common and effective method for purifying nitroaromatic compounds. A suitable solvent system would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water are often good choices for recrystallizing such compounds.

Q5: Can other solvents be used for this synthesis?

A5: While DMF is the reported solvent, other polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) might be viable alternatives. However, any change in the solvent would likely require optimization of the reaction conditions (temperature and time).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2-Chloro-5-nitroacetophenone[1]
Reagents Sulfur, Ammonium Chloride, Sodium Acetate[1]
Solvent N,N-dimethyl-formamide (DMF)[1]
Reaction Temperature 55 - 60 °C[1]
Reaction Time 10 minutes (0.166667 hours)[1]
Reported Yield 78%[1]

Experimental Protocols

Synthesis of this compound from 2-Chloro-5-nitroacetophenone [1]

This protocol is based on the method described by Solovyev, et al.

Materials:

  • 2-Chloro-5-nitroacetophenone

  • Sulfur powder

  • Ammonium chloride

  • Sodium acetate

  • N,N-dimethyl-formamide (DMF), anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle with temperature control

  • Filtration apparatus

Procedure:

  • To a solution of 2-chloro-5-nitroacetophenone in N,N-dimethyl-formamide, add sulfur, ammonium chloride, and sodium acetate.

  • Heat the reaction mixture to 55-60°C with stirring.

  • Maintain the temperature and continue stirring for 10 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Pour the mixture into cold water to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water.

  • Dry the product under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Combine 2-chloro-5-nitroacetophenone, sulfur, NH4Cl, and NaOAc in DMF react Heat to 55-60°C for 10 minutes prep->react Stirring cool Cool to room temperature react->cool precipitate Pour into ice water cool->precipitate filter Filter the solid product precipitate->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry recrystallize Recrystallize from a suitable solvent (e.g., Ethanol) dry->recrystallize If necessary

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product temp Incorrect Temperature start->temp time Incorrect Reaction Time start->time reagents Poor Reagent Quality start->reagents solvent Wet Solvent (DMF) start->solvent optimize_cond Optimize Temperature & Time (Monitor by TLC) temp->optimize_cond time->optimize_cond check_reagents Use High Purity, Anhydrous Reagents reagents->check_reagents dry_solvent Use Anhydrous DMF solvent->dry_solvent purify Purify by Recrystallization optimize_cond->purify check_reagents->purify dry_solvent->purify

Caption: Troubleshooting logic for the synthesis of this compound.

References

Identification and removal of byproducts in 3-Methyl-5-nitrobenzoisothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5-nitrobenzoisothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general reaction scheme for the synthesis of this compound?

A1: A common synthetic route involves the reaction of 2-Chloro-5-nitroacetophenone with a sulfur source, such as sodium sulfide and sulfur, in the presence of a base. The reaction is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

Q2: What are the potential byproducts in the synthesis of this compound?

A2: While specific byproducts can vary based on reaction conditions, potential impurities may include:

  • Isomeric Byproducts: Formation of other nitro isomers, such as 3-Methyl-7-nitrobenzoisothiazole, can occur depending on the regioselectivity of the reaction.

  • Unreacted Starting Materials: Residual 2-Chloro-5-nitroacetophenone may remain if the reaction does not go to completion.

  • Oxidation Products: The isothiazole ring can be susceptible to oxidation, leading to the formation of sulfoxides or other related impurities.

  • Polymeric Materials: Under certain conditions, especially with prolonged reaction times or high temperatures, polymerization of reactants or products can occur.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A common mobile phase for this analysis is a mixture of hexane and ethyl acetate.

Q4: My final product has a low melting point and appears impure. What should I do?

A4: A low or broad melting point is a common indicator of impurities. The recommended first step is to assess the purity of your crude product using an analytical technique like High-Performance Liquid Chromatography (HPLC) or by running a TLC. Based on the impurity profile, you can then select an appropriate purification method such as recrystallization or column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Ensure all reagents are fresh and anhydrous where necessary.- Verify the reaction temperature is maintained within the optimal range.- Extend the reaction time and monitor progress by TLC.
Degradation of starting material or product.- Avoid excessively high temperatures.- Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Multiple Spots on TLC of Crude Product Formation of byproducts.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions.- Proceed with a suitable purification method (recrystallization or column chromatography).
Contamination.- Ensure all glassware is clean and dry.- Use high-purity solvents and reagents.
Difficulty in Isolating the Product Product is soluble in the work-up solvent.- Use a different extraction solvent.- Perform multiple extractions with smaller volumes of solvent.
Formation of an emulsion during extraction.- Add a small amount of brine to the aqueous layer.- Filter the mixture through a pad of celite.
Purified Product is Still Impure Inefficient purification.- For recrystallization, ensure the correct solvent system is used and allow for slow cooling.- For column chromatography, optimize the mobile phase to achieve better separation (aim for a ΔRf of >0.2 between the product and major impurities).

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of the synthesized this compound and identify the presence of impurities.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v, optimize as needed)

  • UV lamp (254 nm)

  • Crude product sample

  • Starting material (2-Chloro-5-nitroacetophenone) for reference

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude product and the starting material reference onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Allow the plate to dry and visualize the spots under a UV lamp.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The presence of multiple spots in the crude product lane indicates impurities.

Protocol 2: Purification by Recrystallization

Objective: To purify the crude this compound by removing impurities with different solubility profiles.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimum amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified product should form.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Column Chromatography

Objective: To separate this compound from byproducts with similar polarities.

Materials:

  • Silica gel (for column chromatography)

  • Chromatography column

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate, optimized by TLC)

  • Crude product

  • Collection tubes

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the mobile phase.

  • Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Carefully add the mobile phase to the column and begin elution.

  • Collect fractions in separate tubes.

  • Monitor the composition of the fractions by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_purification Purification cluster_final Final Product start Start: Crude Product Synthesis synthesis Reaction of 2-Chloro-5-nitroacetophenone start->synthesis workup Aqueous Work-up & Extraction synthesis->workup crude Crude this compound workup->crude tlc TLC Analysis crude->tlc Assess Purity hplc HPLC Analysis (Optional) tlc->hplc Quantitative Analysis recrystallization Recrystallization tlc->recrystallization If impurities have different polarity column Column Chromatography tlc->column If impurities have similar polarity pure_product Pure this compound recrystallization->pure_product column->pure_product characterization Characterization (NMR, MS, MP) pure_product->characterization end End: Pure Product characterization->end

Caption: Experimental workflow for synthesis, purification, and analysis.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities start Start: Unexpected Experimental Result low_yield Low/No Yield start->low_yield impure_product Impure Product (TLC/Melting Point) start->impure_product check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents identify_impurities Identify Impurities (TLC vs. Standards) impure_product->identify_impurities check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions optimize_reaction Optimize Reaction Parameters check_conditions->optimize_reaction end_yield Optimized Yield optimize_reaction->end_yield choose_purification Select Purification Method identify_impurities->choose_purification recrystallize Recrystallization choose_purification->recrystallize Different Polarity chromatography Column Chromatography choose_purification->chromatography Similar Polarity end_purity Pure Product recrystallize->end_purity chromatography->end_purity

Caption: Troubleshooting logic for common synthesis issues.

Optimizing reaction conditions for the nitration of 3-methylbenzoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the nitration of 3-methylbenzoisothiazole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 3-methylbenzoisothiazole?

A1: The nitration of 3-methylbenzoisothiazole is an electrophilic aromatic substitution. The regioselectivity is determined by the directing effects of the substituents on the benzene ring portion of the molecule. The isothiazole ring is generally considered to be an electron-withdrawing group, which directs incoming electrophiles to the meta-positions (positions 5 and 7). The methyl group is an electron-donating group, which directs to the ortho and para positions (positions 2 and 4 relative to the methyl group, which are positions 2 and 4 on the benzoisothiazole ring system).

Based on studies of similar substituted benzisothiazoles, the nitration is expected to yield a mixture of isomers. The primary products are likely to be 4-nitro-3-methylbenzoisothiazole and 7-nitro-3-methylbenzoisothiazole, with the potential for smaller amounts of the 5-nitro isomer. The exact ratio of these isomers will depend on the specific reaction conditions.

Q2: What are the typical reaction conditions for the nitration of 3-methylbenzoisothiazole?

A2: Typically, the nitration of aromatic compounds like 3-methylbenzoisothiazole is carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid (a "mixed acid" nitration).[1] The reaction is usually performed at a low temperature, often between 0°C and room temperature, to control the exothermic nature of the reaction and to minimize the formation of byproducts.[2][3]

Q3: What are the potential side reactions to be aware of during the nitration of 3-methylbenzoisothiazole?

A3: Several side reactions can occur, leading to a lower yield of the desired product and a more complex product mixture. These include:

  • Dinitration: The introduction of more than one nitro group onto the aromatic ring can occur, especially at higher temperatures or with a large excess of the nitrating agent.[4]

  • Oxidation: The strong oxidizing nature of nitric acid can lead to the oxidation of the methyl group or degradation of the benzoisothiazole ring, especially at elevated temperatures.

  • Sulfonation: Although less common, sulfonation of the aromatic ring by sulfuric acid can occur under certain conditions.

  • Formation of colored byproducts: The formation of dark-colored reaction mixtures often indicates the presence of side reactions and the formation of polymeric or degradation products.

Q4: My reaction mixture turned dark brown/black. What could be the cause?

A4: A dark coloration of the reaction mixture is a common issue and can be attributed to several factors:

  • Reaction temperature is too high: The nitration reaction is highly exothermic. If the temperature is not carefully controlled, it can lead to runaway reactions, causing oxidation and decomposition of the starting material and product.

  • Addition of nitrating agent is too fast: Rapid addition of the nitrating mixture can cause localized overheating, leading to the same issues as an overall high reaction temperature.

  • Impure starting materials: The presence of impurities in the 3-methylbenzoisothiazole or the acids can catalyze side reactions.

Q5: The yield of my desired nitro-3-methylbenzoisothiazole is very low. How can I improve it?

A5: Low yields can be addressed by optimizing several reaction parameters:

  • Temperature control: Maintain a consistently low temperature (e.g., 0-5°C) throughout the addition of the nitrating agent.

  • Slow addition: Add the nitrating mixture dropwise with vigorous stirring to ensure efficient mixing and heat dissipation.

  • Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess to minimize dinitration.

  • Reaction time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while a prolonged reaction time may lead to byproduct formation.

  • Purity of reagents: Ensure that the 3-methylbenzoisothiazole and the acids are of high purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Insufficient amount of nitrating agent. 2. Reaction temperature is too low, slowing down the reaction rate significantly. 3. Inadequate mixing of reactants.1. Increase the molar ratio of the nitrating agent to the substrate slightly. 2. Allow the reaction to proceed at a slightly higher temperature (e.g., 10-15°C) after the initial addition, while carefully monitoring for exotherms. 3. Ensure vigorous and efficient stirring throughout the reaction.
Formation of multiple products (isomers and byproducts) 1. Reaction temperature is too high, leading to dinitration and oxidation. 2. Use of a large excess of the nitrating agent. 3. The inherent directing effects of the substituents lead to a mixture of isomers.1. Maintain a strict low-temperature profile (0-5°C). 2. Use a stoichiometric amount or a very slight excess (e.g., 1.1-1.2 equivalents) of nitric acid. 3. Isomeric products are expected. Use chromatographic techniques (e.g., column chromatography) to separate the isomers. The choice of solvent system for chromatography will be crucial for achieving good separation.
Product is an oil and does not solidify upon quenching 1. The product may have a low melting point or be a mixture of isomers that forms a eutectic mixture. 2. Presence of impurities that are depressing the melting point.1. After quenching on ice, extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. 2. Purify the oily product using column chromatography.
Difficulty in separating isomeric products 1. The isomers have very similar polarities.1. Optimize the mobile phase for column chromatography. A systematic study of different solvent systems with varying polarities may be required. 2. Consider using high-performance liquid chromatography (HPLC) for better separation if small quantities are involved. 3. Recrystallization from different solvents may selectively crystallize one isomer.

Experimental Protocols

Note: The following protocol is a general guideline based on the nitration of structurally similar compounds. Optimization for 3-methylbenzoisothiazole may be necessary.

Protocol 1: Standard Nitration of 3-Methylbenzoisothiazole
  • Preparation of the Nitrating Mixture:

    • In a clean, dry flask, add a calculated volume of concentrated sulfuric acid (e.g., 2.0 equivalents).

    • Cool the sulfuric acid to 0°C in an ice-water bath.

    • Slowly, and with constant stirring, add concentrated nitric acid (e.g., 1.1 equivalents) to the cold sulfuric acid.

    • Keep the nitrating mixture in the ice bath until use.

  • Nitration Reaction:

    • In a separate reaction flask equipped with a magnetic stirrer and a thermometer, dissolve 3-methylbenzoisothiazole (1.0 equivalent) in concentrated sulfuric acid.

    • Cool the solution to 0°C in an ice-water bath.

    • Slowly, add the pre-cooled nitrating mixture dropwise to the solution of 3-methylbenzoisothiazole, ensuring the temperature does not rise above 5°C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.

    • A precipitate of the crude product should form.

    • Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

    • If the product is an oil, extract it with a suitable organic solvent.

    • Dry the crude product.

  • Purification:

    • The crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, recrystallization from a suitable solvent (e.g., ethanol, methanol) may be attempted to isolate a specific isomer if it is the major product and crystallizes preferentially.

Data Presentation

The following table provides hypothetical data on the isomer distribution for the nitration of 3-methylbenzoisothiazole under different temperature conditions, based on the expected directing effects and general principles of electrophilic aromatic substitution. Note: This data is illustrative and not based on a specific literature report for this exact compound.

Reaction Temperature (°C) 4-nitro Isomer (%) 5-nitro Isomer (%) 7-nitro Isomer (%) Dinitro Products (%)
04510405
2540153510
5035202520

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Prepare Nitrating Mixture Prepare Nitrating Mixture Start->Prepare Nitrating Mixture Dissolve Substrate Dissolve Substrate Start->Dissolve Substrate Combine Reactants Combine Reactants Prepare Nitrating Mixture->Combine Reactants Dissolve Substrate->Combine Reactants Monitor Progress Monitor Progress Combine Reactants->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Isolate Crude Product Isolate Crude Product Quench Reaction->Isolate Crude Product Purify Product Purify Product Isolate Crude Product->Purify Product End End Purify Product->End

Caption: Experimental workflow for the nitration of 3-methylbenzoisothiazole.

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Dark Reaction Mixture Dark Reaction Mixture Start->Dark Reaction Mixture Incomplete Conversion Incomplete Conversion Low Yield->Incomplete Conversion Yes Multiple Products Multiple Products Low Yield->Multiple Products No Optimize Temperature Optimize Temperature Incomplete Conversion->Optimize Temperature Increase Reaction Time Increase Reaction Time Incomplete Conversion->Increase Reaction Time Check Stoichiometry Check Stoichiometry Incomplete Conversion->Check Stoichiometry Multiple Products->Check Stoichiometry Improve Temperature Control Improve Temperature Control Multiple Products->Improve Temperature Control Dark Reaction Mixture->Improve Temperature Control Slow Reagent Addition Slow Reagent Addition Dark Reaction Mixture->Slow Reagent Addition Purify Starting Materials Purify Starting Materials Dark Reaction Mixture->Purify Starting Materials

Caption: Troubleshooting logic for common issues in nitration reactions.

References

Stability issues and degradation pathways of 3-Methyl-5-nitrobenzoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific stability and degradation data for 3-Methyl-5-nitrobenzoisothiazole is available in the public domain. The following information is based on general principles of pharmaceutical stability testing and knowledge of related chemical structures. It is intended to serve as a guide for researchers, and all experimental observations should be rigorously validated.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on its chemical structure, the stability of this compound can be influenced by several factors, including:

  • pH: The isothiazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Light: Nitroaromatic compounds are often prone to photochemical decomposition upon exposure to UV light.[1]

  • Temperature: Elevated temperatures can lead to thermal decomposition.

  • Oxidizing Agents: The presence of strong oxidizing agents could potentially lead to degradation.

  • Compatibility with other materials: Interactions with excipients or other components in a formulation could lead to instability.[2]

Q2: What are the expected major degradation pathways for this compound?

A2: While specific pathways have not been documented, potential degradation routes for this compound, based on its functional groups, may include:

  • Hydrolysis: Cleavage of the isothiazole ring, particularly under harsh pH conditions.

  • Reduction of the nitro group: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group.

  • Oxidation: Oxidation of the methyl group or the sulfur atom in the isothiazole ring.

  • Photodegradation: Light-induced reactions that could involve the nitro group and the aromatic system.

Q3: What are some common challenges encountered when studying the degradation of this compound?

A3: Researchers may face several challenges, including:

  • Incomplete Degradation: The benzoisothiazole ring system can be relatively stable, potentially leading to the accumulation of stable intermediates rather than complete degradation.

  • Identification of Intermediates: The degradation process can produce a complex mixture of transient and stable intermediates, making their separation and identification challenging.

  • Matrix Effects: In complex samples, such as formulated drug products, other components can interfere with the degradation process or the analytical methods used for detection.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Unexpected peak in HPLC analysis of a sample stored at room temperature. Photodegradation from exposure to laboratory lighting.Store the compound and its solutions in amber vials or protect them from light.
Inconsistent results in aqueous solution-based assays. Hydrolysis of the compound due to non-buffered or extreme pH of the solution.Prepare fresh solutions for each experiment and use buffered systems to maintain a stable pH.
Loss of compound purity over time in solid-state storage. Thermal degradation or reaction with atmospheric moisture.Store the compound in a tightly sealed container in a cool, dark, and dry place. Consider storage under an inert atmosphere (e.g., nitrogen or argon).
Formation of colored byproducts in solution. Oxidative degradation or formation of degradation products with chromophores.Degas solvents and consider adding antioxidants if compatible with the experimental setup. Analyze the colored species by techniques like UV-Vis spectroscopy and LC-MS to identify them.

Quantitative Data Summary (Hypothetical Examples)

Disclaimer: The following tables contain hypothetical data to illustrate how stability information for this compound could be presented. This is not actual experimental data.

Table 1: Hypothetical Hydrolytic Stability of this compound (% Degradation)

Condition Time (hours) % Degradation
0.1 M HCl (60°C)245.2
489.8
Water (60°C)241.1
482.5
0.1 M NaOH (60°C)2415.7
4828.4

Table 2: Hypothetical Photostability of this compound (% Degradation)

Condition Duration % Degradation (Solid State) % Degradation (in Methanol)
ICH Q1B Light Exposure1.2 million lux hours2.18.5
ICH Q1B UV Exposure200 watt hours/m²3.512.3

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][4][5]

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • For acid hydrolysis, add an equal volume of 0.1 M HCl.

  • For base hydrolysis, add an equal volume of 0.1 M NaOH.

  • For neutral hydrolysis, add an equal volume of water.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a suitable stability-indicating method, such as HPLC or UPLC-MS.[6][7]

2. Oxidative Degradation:

  • Prepare a solution of this compound (e.g., 1 mg/mL).

  • Add a solution of hydrogen peroxide (e.g., 3%) to the compound solution.

  • Keep the solution at room temperature and collect samples at different time intervals.

  • Analyze the samples to determine the extent of degradation.

3. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven (e.g., 80°C).

  • Collect samples at various time points.

  • Prepare solutions of the heated solid and analyze for degradation.

4. Photodegradation:

  • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[1][8]

  • Keep control samples protected from light at the same temperature.

  • Analyze the exposed and control samples to assess the extent of photodegradation.

Visualizations

Hypothetical Degradation Pathways

node_A This compound node_B Hydrolysis (Ring Opening) node_A->node_B Acid/Base node_C Nitro Reduction node_A->node_C Reducing Agent node_D Photodegradation Products node_A->node_D UV/Vis Light node_E Oxidation Products node_A->node_E Oxidizing Agent

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

node_start Start: this compound Sample node_stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) node_start->node_stress node_sampling Sample Collection at Time Points node_stress->node_sampling node_analysis Stability-Indicating Analysis (e.g., HPLC, UPLC-MS) node_sampling->node_analysis node_data Data Analysis: - % Degradation - Identify Degradants node_analysis->node_data node_end End: Stability Profile node_data->node_end

Caption: General workflow for forced degradation studies.

Troubleshooting Logic for Unexpected Peaks

node_start Unexpected Peak in Chromatogram? node_control Is it in the control sample? node_start->node_control Yes node_degradant Degradation Product node_start->node_degradant No node_blank Is it in the blank injection? node_control->node_blank Yes node_impurity Process Impurity node_control->node_impurity No node_blank->node_impurity No node_carryover System Carryover node_blank->node_carryover Yes

Caption: Decision tree for identifying the source of an unexpected peak.

References

Troubleshooting guide for scaling up 3-Methyl-5-nitrobenzoisothiazole production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of 3-Methyl-5-nitrobenzoisothiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis. The primary synthetic route discussed is the reaction of 2-Chloro-5-nitroacetophenone with a sulfur source.

Question 1: We are observing a lower than expected yield of this compound upon scaling up the reaction from lab to pilot scale. What are the potential causes and solutions?

Answer:

Several factors can contribute to a decrease in yield during scale-up. Here are some common causes and troubleshooting steps:

  • Inadequate Temperature Control: Nitration reactions are highly exothermic. Insufficient heat removal in a larger reactor can lead to side reactions and degradation of the product.

    • Solution: Ensure the pilot-scale reactor has adequate cooling capacity. Monitor the internal reaction temperature closely and adjust the addition rate of reagents to maintain the optimal temperature range. Consider using a continuous flow reactor for superior heat transfer and temperature control.[1][2][3][4][5][6]

  • Poor Mixing: In larger vessels, inefficient mixing can lead to localized "hot spots" and uneven distribution of reactants, resulting in the formation of byproducts.

    • Solution: Optimize the agitation speed and impeller design for the larger reactor volume. Computational Fluid Dynamics (CFD) modeling can help predict and improve mixing efficiency.[7]

  • Mass Transfer Limitations: In heterogeneous reaction mixtures, the rate of reaction can be limited by the transfer of reactants between phases. This can be more pronounced at a larger scale.

    • Solution: Improve agitation to increase the interfacial area between phases. Consider the use of a phase-transfer catalyst if applicable to your specific protocol.

Illustrative Data: Impact of Temperature Control on Yield

ScaleReactor Volume (L)Temperature Control MethodAverage Temperature (°C)Yield (%)
Lab1Ice Bath5-1085
Pilot100Jacket Cooling15-2565
Pilot100Jacket Cooling + Internal Coils5-1082

Question 2: During quality control analysis of our scaled-up batch, we are detecting significant levels of isomeric impurities. How can we improve the regioselectivity of the nitration?

Answer:

Controlling regioselectivity is a common challenge in aromatic nitration. The formation of isomers is often influenced by the reaction conditions.

  • Nitrating Agent: The choice and concentration of the nitrating agent can affect the isomer distribution.

    • Solution: Carefully control the stoichiometry of the nitrating agent. Using a milder nitrating agent or a mixed acid system (e.g., nitric acid and sulfuric acid) can improve selectivity.[8][9][10]

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity.

    • Solution: Maintain a consistently low reaction temperature throughout the addition of reactants.

  • Addition Order and Rate: The way reactants are mixed can influence the outcome.

    • Solution: A slow, controlled addition of the nitrating agent to the substrate solution is generally preferred.

Question 3: We are observing the formation of a significant amount of over-nitrated byproducts in our large-scale production. What measures can we take to minimize this?

Answer:

Over-nitration is a common side reaction, especially with activated aromatic rings.

  • Stoichiometry of Nitrating Agent: An excess of the nitrating agent is a primary cause of over-nitration.

    • Solution: Use the minimum effective amount of the nitrating agent. Careful monitoring of the reaction progress by in-process controls (e.g., HPLC, TLC) can help determine the optimal reaction endpoint and prevent the addition of excess nitrating agent.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote further nitration.

    • Solution: Quench the reaction as soon as the desired conversion of the starting material is achieved. As with regioselectivity, maintaining a low and stable temperature is crucial.[5]

Question 4: The final product after scale-up has a darker color and fails purity specifications due to unknown impurities. How can we improve the purification process at a larger scale?

Answer:

Purification at scale requires robust methods to remove byproducts and residual reagents.

  • Washing Procedures: Acidic impurities, such as nitrophenolic compounds, are common in nitration reactions and can cause discoloration.

    • Solution: Implement a multi-stage counter-current washing system using an alkaline solution (e.g., sodium carbonate or a milder base like ammonia followed by a stronger base) to neutralize and extract these acidic impurities.[11]

  • Recrystallization: The choice of solvent and the cooling profile are critical for effective purification by recrystallization at a larger scale.

    • Solution: Conduct solubility studies to select an optimal solvent system that provides good recovery and effective impurity rejection. Control the cooling rate to promote the formation of pure, easily filterable crystals.

  • Chromatography: While often used at the lab scale, column chromatography can be challenging and expensive to scale up.

    • Solution: If chromatography is necessary, explore options like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography for more efficient large-scale separations.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A1: The nitration step is highly exothermic and presents a risk of thermal runaway.[3][4][6][12] Key safety measures include:

  • Process Hazard Analysis (PHA): Conduct a thorough PHA before scaling up.[7]

  • Adequate Cooling: Ensure the reactor is equipped with a cooling system capable of handling the heat generated by the reaction.

  • Controlled Reagent Addition: Use a dosing pump for the slow and controlled addition of the nitrating agent.

  • Emergency Quenching: Have a plan and the necessary reagents on standby to quench the reaction in case of a thermal runaway.

  • Proper Personal Protective Equipment (PPE): Use appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Perform the reaction in a well-ventilated area or a fume hood.

Q2: What analytical methods are recommended for in-process control and final product quality control?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of starting materials, the formation of the product, and the detection of impurities in-process and for final purity assessment.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and can be used for quantitative analysis (qNMR).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for quick identification of functional groups and to monitor reaction progress.

Q3: We are considering switching to a continuous flow process for the nitration step. What are the main advantages?

A3: Continuous flow chemistry offers significant advantages for nitration reactions, particularly at scale:[1][4][10][14]

  • Enhanced Safety: The small reactor volume minimizes the amount of hazardous material at any given time, reducing the risk of thermal runaway.

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for very efficient heat removal.

  • Precise Control: Flow rates, temperature, and reaction time can be precisely controlled, leading to better reproducibility and potentially higher yields and purity.

  • Easier Scalability: Scaling up is often achieved by running the process for a longer duration or by using multiple reactors in parallel ("scaling out").

Experimental Protocols

Key Experiment: Scaled-Up Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on specific equipment and safety assessments.

Materials:

  • 2-Chloro-5-nitroacetophenone

  • Sodium thiosulfate pentahydrate

  • Sodium acetate

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Toluene

Equipment:

  • 100 L glass-lined reactor with temperature control (heating/cooling jacket), mechanical stirrer, reflux condenser, and addition funnel/dosing pump.

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Drying oven

Procedure:

  • Reaction Setup: Charge the 100 L reactor with 2-Chloro-5-nitroacetophenone (e.g., 5 kg) and N,N-Dimethylformamide (e.g., 25 L). Begin stirring to dissolve the starting material.

  • Reagent Addition: In a separate vessel, prepare a solution of sodium thiosulfate pentahydrate (e.g., 7.5 kg) and sodium acetate (e.g., 2.5 kg) in deionized water (e.g., 10 L).

  • Reaction: Cool the reactor contents to 10-15 °C. Slowly add the aqueous solution of sodium thiosulfate and sodium acetate to the reactor over 2-3 hours, maintaining the internal temperature below 20 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20-25 °C. Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation: Once the reaction is complete, add deionized water (e.g., 50 L) to the reactor to precipitate the crude product. Stir for 30 minutes.

  • Filtration: Filter the precipitated solid using a Nutsche filter. Wash the filter cake with deionized water (2 x 10 L) to remove inorganic salts.

  • Purification (Recrystallization): Transfer the crude solid back to the reactor. Add toluene (e.g., 30 L) and heat to 70-80 °C to dissolve the solid.

  • Crystallization: Slowly cool the solution to 0-5 °C over 4-6 hours to induce crystallization. Hold at this temperature for at least 2 hours.

  • Final Filtration and Drying: Filter the recrystallized product and wash the filter cake with cold toluene (2 x 5 L). Dry the purified this compound in a vacuum oven at 50-60 °C until a constant weight is achieved.

Visualizations

experimental_workflow start Start: Charge Reactor reagent_prep Prepare Aqueous Reagent Solution addition Controlled Addition of Reagents (Maintain T < 20°C) start->addition reagent_prep->addition reaction Reaction Monitoring (HPLC In-Process Control) addition->reaction precipitation Precipitation with Water reaction->precipitation filtration1 Filtration and Washing precipitation->filtration1 recrystallization Recrystallization from Toluene filtration1->recrystallization filtration2 Final Filtration and Washing recrystallization->filtration2 drying Drying under Vacuum filtration2->drying end End: Purified Product drying->end

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_logic issue Issue Detected: Low Yield / High Impurities temp_check Is Temperature within Range? issue->temp_check temp_no No: Improve Cooling / Reduce Addition Rate temp_check->temp_no No temp_yes Yes temp_check->temp_yes Yes mixing_check Is Mixing Adequate? mixing_no No: Optimize Agitation / Consider Baffles mixing_check->mixing_no No mixing_yes Yes mixing_check->mixing_yes Yes stoich_check Is Stoichiometry Correct? stoich_no No: Recalculate and Adjust Reagent Amounts stoich_check->stoich_no No stoich_yes Yes stoich_check->stoich_yes Yes temp_yes->mixing_check mixing_yes->stoich_check purification_check Review Purification Protocol (Washing, Recrystallization) stoich_yes->purification_check

Caption: Troubleshooting logic for addressing common issues in the production of this compound.

References

Technical Support Center: Characterization of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of nitroaromatic compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of nitroaromatic compounds.

Issue 1: Poor Peak Shape or Low Resolution in HPLC Analysis

Q: My HPLC chromatogram for a nitroaromatic compound shows broad, tailing peaks, or I'm unable to separate it from other components. What could be the cause?

A: Poor peak shape and resolution are common issues when analyzing nitroaromatic compounds via HPLC. The problem often stems from the compound's instability or interactions with the stationary phase. Here’s a systematic approach to troubleshoot this issue:

  • Compound Stability: Nitroaromatic compounds can be unstable under certain liquid chromatography conditions.[1] Some are prone to decomposition depending on the solvent and eluent composition. For instance, a study on several nitroaromatic explosives found that while 2,4-dinitroanisole was stable, others showed significant decomposition, making analysis difficult.[1]

  • Solvent and Eluent Choice: The choice of organic solvent and its mixture with water can significantly impact stability. For example, 2,4,6-trinitroaniline is stable in a methanol/water system but may decompose in others.[1]

  • Column Interactions: Unwanted interactions between the nitroaromatic analyte and the stationary phase, especially with silica-based columns, can lead to peak tailing.

Troubleshooting Workflow:

G start Poor HPLC Peak Shape check_stability Assess Compound Stability start->check_stability change_solvent Modify Mobile Phase check_stability->change_solvent If unstable change_column Consider a Different Column check_stability->change_column If stable derivatize Derivatization change_solvent->derivatize If still poor solution Improved Resolution change_solvent->solution If improved change_column->derivatize If still poor change_column->solution If improved derivatize->solution

Caption: Troubleshooting workflow for poor HPLC peak shape.

Issue 2: Analyte Degradation or No Signal in GC Analysis

Q: I'm analyzing a nitroaromatic compound using Gas Chromatography (GC), but I'm seeing evidence of degradation or no peak at all. Why is this happening?

A: Thermal lability is a significant challenge in the GC analysis of nitroaromatic compounds.[2] High temperatures in the injector port or on the column can cause these compounds to decompose before detection.

  • Thermal Decomposition: Many nitroaromatic compounds are not stable at the high temperatures typically used in GC.[2] For example, the thermal decomposition of 2,4,6-trinitrotoluene (TNT) is a complex process with multiple pathways that are temperature-dependent.[3]

  • Injector Port Reactivity: The metal surfaces within the injector can sometimes catalyze the degradation of sensitive compounds.

  • Co-elution: In some cases, your compound of interest might be co-eluting with another substance, which can mask its signal or suggest degradation.[4]

Troubleshooting Steps:

  • Lower Injection Temperature: Use a lower injector temperature to minimize thermal stress on the analyte.

  • Use a More Inert Column: Select a GC column with a more inert stationary phase to reduce on-column degradation.

  • Derivatization: Consider derivatizing your analyte to a more thermally stable form. Silylation is a common technique used for polar nitroaromatic compounds to improve their chromatographic behavior.[5]

  • Check for Co-elution: If you suspect co-elution, try a different column with a different stationary phase to alter the elution order.[4]

Issue 3: Ambiguous or Absent Molecular Ion in Mass Spectrometry

Q: I'm analyzing a nitroaromatic compound by Mass Spectrometry (MS), but I'm struggling to identify the molecular ion peak, or the fragmentation pattern is very complex.

A: The behavior of nitroaromatic compounds in MS can be complex and highly dependent on the ionization technique and the molecule's structure.

  • Electron Ionization (EI): In EI-MS, nitroaromatic compounds can exhibit extensive fragmentation, and the molecular ion may be weak or absent, especially for silylated derivatives.[5] Common fragmentation pathways include the loss of NO₂, NO, and O.[5][6]

  • Electrospray Ionization (ESI): ESI-MS can be more gentle, but the ionization efficiency varies greatly among different nitroaromatic compounds.[7][8] Some compounds, like 2,4-dinitrobenzoic acid, may undergo thermal decarboxylation in the ion source, leading to the absence of a signal corresponding to the parent molecule.[7][8] "Ortho effects," where substituents adjacent to the nitro group influence fragmentation, are also common.[7][8]

  • Chemical Ionization (CI): CI is a softer ionization technique that can be valuable for obtaining a more abundant protonated molecule, which helps in determining the molecular weight.[5]

Troubleshooting Logic:

G start Ambiguous MS Data ionization_method Review Ionization Method start->ionization_method ei_issues EI: Weak/Absent M+ ionization_method->ei_issues esi_issues ESI: No Signal/Complex Fragments ionization_method->esi_issues switch_to_ci Switch to Chemical Ionization (CI) ei_issues->switch_to_ci esi_issues->switch_to_ci derivatize Consider Derivatization esi_issues->derivatize solution Clear Molecular Ion switch_to_ci->solution derivatize->solution

Caption: Decision tree for troubleshooting MS analysis.

Frequently Asked Questions (FAQs)

Q1: How can I improve the stability of my nitroaromatic compound standards for HPLC analysis?

A1: The stability of nitroaromatic compound stock solutions depends on the solvent. For some explosive compounds, stock solutions in acetonitrile are stable for at least 12 months.[1] However, working solutions diluted in mixtures like acetone/water or acetonitrile/water can show decomposition within 48 hours.[1] For surface water samples containing nitroaromatic explosives, acidification with sodium bisulfate to a pH of 2 can preserve the compounds for up to three months at ambient temperature.[9]

Q2: What are the key safety precautions I should take when handling nitroaromatic compounds?

A2: Nitroaromatic compounds are often toxic, mutagenic, and potentially explosive.[10] Therefore, strict adherence to safety protocols is crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[11]

  • Fume Hood: Handle these compounds in a well-ventilated fume hood to avoid inhalation.[12]

  • Avoid Ignition Sources: Many nitroaromatics are flammable or explosive; keep them away from heat, sparks, and open flames.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for specific handling and disposal information for each compound.[11]

  • Spill Management: Have appropriate spill kits available for quick and safe cleanup.

Q3: My ¹H NMR spectrum of a nitroaromatic compound is difficult to interpret due to overlapping signals. What can I do?

A3: Overlapping signals in the NMR spectra of aromatic compounds are a common challenge.[13][14]

  • Change Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃) can alter the chemical shifts and may resolve overlapping peaks.[14]

  • Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help in identifying coupled protons even when their signals are overlapping.

Q4: Are there alternatives to GC for analyzing thermally unstable nitroaromatic compounds?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of nitroaromatic compounds, including those that are non-volatile or thermally unstable.[2]

Data Presentation

Table 1: Stability of Selected Nitroaromatic Compounds in Different HPLC Solvent Systems

CompoundSolvent/Eluent SystemStabilityReference
2,4-DinitroanisoleAcetonitrile/Water, Methanol/WaterStable[1]
2,4,6-TrinitroanilineMethanol/WaterStable[1]
2,4,6-TrinitroanilineAcetonitrile/Water, Acetone/WaterDecomposition[1]
Other Nitroaromatics*Acetonitrile/Water, Acetone/WaterVarying Decomposition[1]

*Other compounds studied include 2,2',4,4',6,6'-hexanitrodiphenylsulfide, 2,3,4,6-tetranitroaniline, 2,4,6-trinitroanisole, and 2,4,6-trinitrochlorobenzene.

Experimental Protocols

Protocol 1: Silylation of Polar Nitroaromatic Compounds for GC-MS Analysis

This protocol is based on the derivatization method used for analyzing polar organic compounds, including nitrophenols.[5]

Objective: To convert polar nitroaromatic compounds (e.g., those with hydroxyl or carboxyl groups) into their more volatile and thermally stable trimethylsilyl (TMS) ethers/esters for GC-MS analysis.

Materials:

  • Nitroaromatic compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Accurately weigh or pipette a known amount of the dried sample extract or standard into a GC vial.

  • Add a suitable solvent (e.g., pyridine) to dissolve the sample.

  • Add a 5-fold excess of the silylating reagent (BSTFA + 1% TMCS) to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 2 hours to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: HPLC Analysis of Nitroaromatic Compounds

This is a general protocol for the reversed-phase HPLC analysis of nitroaromatic compounds.

Objective: To separate and quantify nitroaromatic compounds in a sample.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water or methanol and water. The exact ratio will depend on the specific compounds being analyzed and should be optimized.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector wavelength. Many nitroaromatic compounds absorb in the UV region (e.g., 254 nm).

  • Injection: Inject a known volume of the prepared sample (e.g., 20 µL).

  • Data Acquisition: Run the chromatogram and record the data.

  • Analysis: Identify and quantify the peaks by comparing their retention times and UV spectra with those of known standards.

References

Technical Support Center: Overcoming Poor Solubility of 3-Methyl-5-nitrobenzoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 3-Methyl-5-nitrobenzoisothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: Before attempting to enhance the solubility of this compound, it is crucial to determine its baseline solubility in aqueous media. A recommended starting point is to measure its solubility in water and relevant biological buffers (e.g., phosphate-buffered saline, pH 7.4). This can be achieved through techniques like the shake-flask method followed by quantification using a suitable analytical method such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Q2: My compound, this compound, shows very low solubility in water. What are the primary strategies I should consider?

A2: For compounds with poor aqueous solubility like this compound, several formulation strategies can be employed. The choice of method depends on the compound's physicochemical properties and the desired application. Key approaches include:

  • pH Adjustment: If the compound has ionizable groups, altering the pH of the medium can significantly increase its solubility.[1][2][3]

  • Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent can enhance solubility.[4][5][6]

  • Surfactants: The use of surfactants to form micelles can encapsulate the hydrophobic compound and increase its apparent solubility.[4][7]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can effectively increase the aqueous solubility of poorly soluble drugs.[8][9][10][11][]

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier at a solid state can improve its dissolution rate and solubility.[13][14][15][16][17][18]

  • Nanosuspension: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to enhanced dissolution rate and saturation solubility.[19][20][21][22]

Q3: How do I determine if pH modification is a suitable approach for this compound?

A3: To assess the suitability of pH modification, you need to determine the pKa of this compound. The pKa is the pH at which 50% of the drug is in its ionized form.[3] For weakly acidic or basic compounds, solubility is pH-dependent.[2] By adjusting the pH of the solution to a point where the compound is predominantly in its ionized, more soluble form, you can significantly enhance its aqueous solubility.[1][23][24]

Q4: What are the potential downsides of using co-solvents or surfactants?

A4: While effective, co-solvents and surfactants have potential drawbacks. High concentrations of some organic co-solvents can lead to toxicity or undesirable side effects in biological systems.[6] Surfactants can sometimes cause irritation or hemolysis.[7] Furthermore, upon dilution, the drug may precipitate out of the solution, which can be a significant issue for in vivo applications.[6]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a co-solvent formulation.
  • Problem: The compound was successfully dissolved in a co-solvent system (e.g., water/ethanol), but precipitates upon dilution with an aqueous buffer for an experiment.

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: Systematically decrease the proportion of the organic co-solvent to the minimum required to maintain the desired concentration of this compound upon dilution.

    • Incorporate a Stabilizer: Consider adding a small percentage of a non-ionic surfactant or a polymer to the formulation. These can help to stabilize the supersaturated solution formed upon dilution and prevent immediate precipitation.

    • Explore Alternative Solubilization Techniques: If precipitation remains an issue, co-solvents may not be the ideal approach. Consider more robust methods like cyclodextrin complexation or nanosuspension, which can provide better stability upon dilution.

Issue 2: Inconsistent results with cyclodextrin complexation.
  • Problem: Attempts to solubilize this compound with cyclodextrins have yielded variable and non-reproducible solubility enhancement.

  • Troubleshooting Steps:

    • Screen Different Cyclodextrins: The complexation efficiency varies between different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin).[5][] Perform a screening study to identify the most effective cyclodextrin for your compound.

    • Optimize the Molar Ratio: The stoichiometry of the drug-cyclodextrin complex is crucial.[11] Experiment with different molar ratios of this compound to the selected cyclodextrin to find the optimal ratio for maximum solubility.

    • Control Experimental Conditions: Ensure consistent experimental parameters such as temperature, pH, and mixing time during the complexation process, as these can influence the efficiency of inclusion complex formation.

Issue 3: Difficulty in preparing a stable nanosuspension.
  • Problem: The prepared nanosuspension of this compound shows signs of instability, such as particle aggregation or crystal growth over time.

  • Troubleshooting Steps:

    • Optimize Stabilizer Concentration: The choice and concentration of the stabilizer (surfactant or polymer) are critical for the physical stability of a nanosuspension.[20] Screen different stabilizers and concentrations to prevent particle agglomeration.

    • Refine the Preparation Method: The method used to prepare the nanosuspension (e.g., media milling, high-pressure homogenization) can impact its stability.[6][21] Optimize the parameters of your chosen method, such as milling time or homogenization pressure.

    • Characterize the Nanosuspension: Regularly monitor the particle size, size distribution, and zeta potential of the nanosuspension to assess its stability over time.[22]

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques

TechniqueAdvantagesDisadvantagesKey Considerations
pH Adjustment Simple, cost-effective.Only applicable to ionizable compounds; risk of precipitation with pH changes.Determine the pKa of the compound.
Co-solvents Simple to prepare; can achieve high drug concentrations.[6]Potential for toxicity; precipitation upon dilution.[6]Screen for biocompatible co-solvents.
Surfactants High solubilization capacity.Potential for toxicity and irritation; complex formulation behavior.[7]Select surfactants with a good safety profile.
Cyclodextrins Good safety profile; enhances stability.[8][9]Limited by the size of the cyclodextrin cavity; can be expensive.Screen different cyclodextrin types and optimize molar ratios.
Solid Dispersion Enhances dissolution rate and bioavailability.[13][14][18]Can be physically unstable (recrystallization); manufacturing challenges.[5][16]Select a suitable hydrophilic carrier and preparation method.
Nanosuspension Increases surface area for enhanced dissolution; suitable for various administration routes.[19][20][21]Potential for physical instability (aggregation, crystal growth); requires specialized equipment.[20][21]Optimize stabilizer and preparation process.

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This protocol describes a common and economical method for preparing drug-cyclodextrin inclusion complexes.[9]

  • Materials:

    • This compound

    • Selected Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)

    • Deionized water

    • Mortar and Pestle

  • Procedure:

    • Weigh the appropriate amounts of this compound and the cyclodextrin to achieve the desired molar ratio (e.g., 1:1, 1:2).

    • Place the cyclodextrin in the mortar and add a small amount of deionized water to form a paste.

    • Gradually add the this compound powder to the cyclodextrin paste while continuously kneading with the pestle.

    • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

    • Dry the resulting mixture in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pass the dried complex through a sieve to obtain a uniform powder.

    • Determine the solubility of the prepared complex in the desired aqueous medium and compare it to that of the pure compound.

Protocol 2: Preparation of a Nanosuspension by the Precipitation-Ultrasonication Method

This protocol outlines a bottom-up approach to preparing a nanosuspension.

  • Materials:

    • This compound

    • A suitable water-miscible organic solvent (e.g., acetone, ethanol)

    • An aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80)

    • Probe sonicator

  • Procedure:

    • Dissolve this compound in the organic solvent to create the organic phase.

    • Prepare the aqueous phase by dissolving the stabilizer in deionized water.

    • Place the aqueous phase in a beaker and stir it with a magnetic stirrer.

    • Inject the organic phase containing the drug into the aqueous phase under constant stirring. The drug will precipitate as nanoparticles.

    • Immediately subject the resulting suspension to high-power probe sonication for a specified duration (e.g., 10-20 minutes) in an ice bath to reduce the particle size and prevent aggregation.

    • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., dynamic light scattering).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation PoorSolubility Poor Aqueous Solubility of This compound pH pH Adjustment PoorSolubility->pH Cosolvent Co-solvents PoorSolubility->Cosolvent Surfactant Surfactants PoorSolubility->Surfactant Cyclodextrin Cyclodextrin Complexation PoorSolubility->Cyclodextrin SolidDispersion Solid Dispersion PoorSolubility->SolidDispersion Nanosuspension Nanosuspension PoorSolubility->Nanosuspension Evaluation Solubility & Stability Assessment pH->Evaluation Cosolvent->Evaluation Surfactant->Evaluation Cyclodextrin->Evaluation SolidDispersion->Evaluation Nanosuspension->Evaluation

Caption: Workflow for addressing poor solubility.

cyclodextrin_complexation cluster_inputs Inputs cluster_process Process cluster_output Output Drug This compound Kneading Kneading Drug->Kneading CD Cyclodextrin CD->Kneading Water Water Water->Kneading Drying Drying Kneading->Drying Sieving Sieving Drying->Sieving Complex Drug-Cyclodextrin Inclusion Complex Sieving->Complex

Caption: Cyclodextrin complexation by kneading.

nanosuspension_pathway cluster_phase1 Organic Phase cluster_phase2 Aqueous Phase cluster_process Process cluster_output Output DrugSolvent Drug in Organic Solvent Precipitation Precipitation DrugSolvent->Precipitation AqStabilizer Stabilizer in Aqueous Medium AqStabilizer->Precipitation Sonication Ultrasonication Precipitation->Sonication Nanosuspension Nanosuspension Sonication->Nanosuspension

Caption: Nanosuspension preparation pathway.

References

Technical Support Center: Analytical Method Validation for 3-Methyl-5-nitrobenzoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of 3-Methyl-5-nitrobenzoisothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a stability-indicating HPLC method for this compound?

A1: Developing a stability-indicating method for this compound presents several challenges inherent to its nitroaromatic and heterocyclic structure. The primary goals are to separate the intact drug from any process impurities and degradation products that may form under stress conditions.[1] Key challenges include:

  • Forced Degradation: The nitro group can make the molecule susceptible to degradation under photolytic, oxidative, and reductive conditions.[2][3] It is crucial to perform forced degradation studies to identify potential degradation products and ensure the analytical method can resolve them from the parent compound.[4][5]

  • Peak Tailing: As a heterocyclic compound, it may exhibit peak tailing in reversed-phase HPLC due to interactions with residual silanols on the column stationary phase. This can affect peak integration and quantification.

  • Low UV Absorbance: Depending on the chromophore, the compound might have a low UV absorbance, requiring a sensitive detector or analysis at a lower wavelength, which can lead to baseline noise and interference from solvents.

  • Co-elution of Impurities: Ensuring complete separation from structurally similar impurities and degradation products requires careful optimization of the mobile phase, column chemistry, and temperature.[6][7]

Q2: Which analytical technique is most suitable for the quantification of this compound? HPLC or GC?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can potentially be used, but HPLC is generally the preferred method for quantitative analysis of pharmaceutical compounds like this.

  • HPLC-UV is often the primary choice for assay and impurity determination due to its robustness, precision, and the ability to analyze thermally labile and non-volatile compounds.[1][8] A reversed-phase method would be the typical starting point.

  • GC-MS is a powerful tool for the identification and quantification of trace-level impurities, especially if they are volatile.[9][10][11] However, this compound may require derivatization to improve its volatility and thermal stability for GC analysis. The high temperatures of the GC inlet could potentially cause degradation of the analyte.[12]

Q3: How should I design a forced degradation study for this compound?

A3: Forced degradation studies, or stress testing, are essential to develop and validate a stability-indicating method.[8][13] The study should expose this compound to a range of stress conditions to induce degradation. Typical conditions include:[5][14]

  • Acid Hydrolysis: 0.1 M HCl at 60-80 °C for several hours.

  • Base Hydrolysis: 0.1 M NaOH at 60-80 °C for several hours.

  • Oxidation: 3-30% hydrogen peroxide at room temperature.

  • Thermal Stress: Dry heat at 105 °C for 24 hours.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API). The stressed samples are then analyzed to ensure that all degradation products are separated from the main peak and from each other.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing or Asymmetry
  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue, especially with heterocyclic compounds. Here’s a systematic approach to troubleshoot it:

    • DOT Diagram: Troubleshooting Peak Tailing

      G A Start: Peak Tailing Observed B Check Mobile Phase pH A->B C Is pH appropriate for analyte pKa? B->C D Adjust pH (e.g., add 0.1% TFA or use a buffer) C->D No E Check for Column Contamination C->E Yes I Problem Solved D->I F Flush column with strong solvent or replace E->F G Consider Secondary Silanol Interactions F->G H Use end-capped column or add competing base (e.g., TEA) G->H H->I

      Workflow for troubleshooting peak tailing.

Issue 2: Unstable Retention Times
  • Question: The retention time for my main peak is drifting between injections. What should I investigate?

  • Answer: Retention time drift can compromise the reliability of your method. Follow these steps to diagnose the issue:

    • DOT Diagram: Diagnosing Retention Time Drift

      G A Start: Retention Time Drift B Ensure Column is Equilibrated A->B C Is equilibration time sufficient? B->C D Increase equilibration time C->D No E Check for Leaks in the System C->E Yes J Problem Solved D->J F Check Mobile Phase Composition E->F G Is mobile phase freshly prepared and degassed? F->G H Prepare fresh mobile phase and degas G->H No I Verify Column Temperature Control G->I Yes H->J I->J

      Systematic check for retention time instability.

Data Presentation & Experimental Protocols

Table 1: Representative HPLC Method Validation Parameters

This table summarizes typical acceptance criteria for the validation of an HPLC method for the quantification of this compound.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte retention time.Pass
Peak Purity Index > 0.999 for stressed samples.> 0.999
Linearity Correlation Coefficient (r²) ≥ 0.9990.9995
Range 80% - 120% of the target concentration.50 - 150 µg/mL
Accuracy 98.0% - 102.0% recovery.99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%0.8%
Precision (Intermediate) RSD ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness RSD ≤ 2.0% after minor changes in method parameters.Pass
Protocol 1: Reversed-Phase HPLC Method

This protocol provides a starting point for the development of an HPLC method for this compound.

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution may be required to separate impurities). A typical starting gradient could be 30% Acetonitrile, increasing to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV scan (likely in the range of 254-320 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile and water).

    • Dilute the stock solution with the mobile phase to the desired concentration for analysis (e.g., 100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Workflow for Method Development

    G A Define Analytical Target Profile B Select Column and Initial Conditions A->B C Perform Initial Injections (Standard) B->C D Acceptable Peak Shape and Retention? C->D E Optimize Mobile Phase (Organic %, pH) D->E No F Conduct Forced Degradation Study D->F Yes E->C G Analyze Stressed Samples F->G H All Peaks Resolved? G->H I Optimize Gradient and/or Column Temp. H->I No J Finalize Method H->J Yes I->G K Proceed to Method Validation J->K

    General workflow for HPLC method development.

References

Preventing side reactions during the synthesis of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzothiazole derivatives, with a focus on preventing and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during benzothiazole synthesis?

A1: The most frequently encountered side reactions include:

  • Oxidation and Polymerization of 2-Aminothiophenol: This starting material is highly susceptible to oxidation, leading to the formation of disulfide-linked dimers and dark, tarry polymeric byproducts, which significantly lowers the yield.[1]

  • Incomplete Cyclization: The reaction may stall at the benzothiazoline intermediate stage and fail to aromatize to the final benzothiazole product.[1][2]

  • Dimerization: Intermolecular reactions between intermediates can lead to the formation of undesired dimeric byproducts.[1]

  • Hydrolysis: Certain starting materials, like phenylthiourea, can hydrolyze, particularly under harsh acidic conditions.[3]

  • Unwanted Ring Substitutions: Side reactions such as sulfonation or halogenation on the aromatic ring can occur, consuming starting material and generating impurities.[3]

Q2: How can I improve the overall yield of my benzothiazole synthesis?

A2: To improve the yield, consider the following strategies:

  • Use High-Purity Starting Materials: Ensure the 2-aminothiophenol is fresh and purified to remove oxidized impurities.[1][4]

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and reagent stoichiometry.[3][5]

  • Prevent Side Reactions: Implement the strategies outlined in the Troubleshooting Guide to minimize the formation of byproducts.[1]

  • Efficient Purification: Develop an effective purification protocol to isolate the desired product with high purity.[1]

Q3: Are there "green" or more environmentally friendly synthesis methods for benzothiazole derivatives?

A3: Yes, several green chemistry approaches have been developed. These methods aim to reduce environmental impact and minimize side reactions by using:

  • Reusable Catalysts: Heterogeneous catalysts that can be easily recovered and reused reduce waste and cost.[1]

  • Safer Solvents: Utilizing water or solvent-free conditions minimizes the use of toxic organic solvents.[6][7]

  • Energy-Efficient Methods: Techniques like microwave-assisted synthesis or ultrasonic irradiation can reduce reaction times and energy consumption.[7][8]

Q4: How can I effectively purify my benzothiazole derivative?

A4: Purification can be challenging due to the similar polarities of the product and byproducts. Common and effective methods include:

  • Recrystallization: This is a standard method for purifying solid products, often using solvents like ethanol.[4]

  • Column Chromatography: This technique is useful for separating compounds with different polarities.

  • Acid-Base Extraction: If the product and impurities have different acidic or basic properties, a liquid-liquid extraction can be an effective preliminary purification step.[1]

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction mixture is turning dark and forming a tar-like substance, resulting in a low yield.

  • Possible Cause: This is a classic sign of oxidation and polymerization of the 2-aminothiophenol starting material.[1] This is often exacerbated by exposure to air (oxygen) and high reaction temperatures.[1]

  • Solutions:

    • Use Freshly Purified 2-Aminothiophenol: Distill or recrystallize the 2-aminothiophenol immediately before use to remove any oxidized impurities.[1]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[3][5]

    • Control Reaction Temperature: Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can often minimize byproduct formation.[1][3]

    • Choose Mild Oxidants: If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can be a sufficient and gentle oxidant.[1]

Problem 2: My analysis (e.g., NMR, LC-MS) shows the presence of an intermediate that has not fully cyclized to the benzothiazole.

  • Possible Cause: This indicates incomplete cyclization, where the reaction has stopped at the benzothiazoline stage.[1][2] This can be due to several factors:

    • Insufficient Oxidant: The amount or strength of the oxidizing agent may not be sufficient to drive the final aromatization step.[1][2]

    • Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a temperature that facilitates the final oxidation.[1][3]

    • Steric Hindrance: Bulky substituents on the starting materials may hinder the final aromatization step.[1][2]

  • Solutions:

    • Optimize Oxidant: If using a chemical oxidant, ensure an adequate amount is present. For air oxidation, slightly basic conditions can be beneficial.[2]

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC and consider extending the reaction time or gradually increasing the temperature.[3]

    • Select a Stronger Oxidant: For sterically hindered substrates, a stronger oxidizing agent may be necessary.[2]

Problem 3: I am observing a significant byproduct with a higher molecular weight than my expected product.

  • Possible Cause: This suggests that dimerization has occurred.[1] Dimerization is favored when the concentration of reactive intermediates is high, leading to intermolecular reactions instead of the desired intramolecular cyclization.[1]

  • Solutions:

    • Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of reactive intermediates, thus minimizing dimerization.[1]

    • Adjust Reactant Concentrations: Lowering the overall concentration of the reactants can reduce the likelihood of intermolecular collisions.[1]

    • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. Experiment with different catalysts to find one that selectively promotes the desired intramolecular cyclization.[1]

Quantitative Data Summary

The following tables summarize reaction conditions from various literature sources for the synthesis of benzothiazole derivatives.

Table 1: Conditions for the Synthesis of 2-Arylbenzothiazoles

Starting MaterialsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminothiophenol, Aromatic AldehydeH₂O₂/HClEthanolRoom Temp.1~80-95[4][8]
2-Aminothiophenol, Aromatic AldehydeAmmonium ChlorideMethanol/WaterRoom Temp.1High[8]
2-Aminothiophenol, Aromatic AldehydeVisible Light (Blue LED)Not SpecifiedNot Specified6Good[8]
2-Aminothiophenol, Benzoic AcidP₄S₁₀ (Microwave)Solvent-freeNot Specified3-4 minHigh[8]

Table 2: Conditions for the Synthesis of 2-Aminobenzothiazoles

Starting MaterialCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
p-ChlorophenylthioureaBromine, Hydrobromic AcidNot Specified45-50 then 65-701.5 then 692[3]
N-ArylthioureasRuCl₃Not SpecifiedNot SpecifiedNot Specifiedup to 91[9]
N-Aryl-N',N'-dialkylthioureasPd(OAc)₂Not SpecifiedNot SpecifiedNot Specifiedup to 91[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole

This protocol is adapted from a literature procedure.[3]

  • Reaction Setup: In a suitable reaction vessel, suspend p-chlorophenylthiourea (139 g, 0.74 mol) in 500 ml of chloroform.

  • Reagent Addition: Add a solution of 120 g (0.75 mol) of bromine in 250 ml of chloroform dropwise with stirring over 1 hour.

  • Reaction Progression: Maintain the mixture at 45-50°C for 1.5 hours, then increase the temperature to 65-70°C for 6 hours.

  • Workup: Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70°C.

  • Isolation: Cool the mixture again and filter the precipitated product.

  • Washing and Drying: Wash the solid with three 150 ml portions of acetone and dry to obtain 2-amino-6-chlorobenzothiazole. (Expected Yield: 128.4 g, 92%).

  • Purification (Optional): The crude product can be further purified by recrystallization from ethanol with activated carbon (Norit) to improve color and purity.[3]

Protocol 2: Synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole

This protocol is a general method adapted from literature.[4]

  • Reaction Setup: To a solution of 2-amino-5-methylthiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL), add 30% H₂O₂ (6 mmol).

  • Reagent Addition: Add concentrated HCl (3 mmol) dropwise while stirring at room temperature.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralization and Isolation: Neutralize the mixture with a saturated sodium bicarbonate solution. Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 6-Methyl-2-phenyl-1,3-benzothiazole.

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material (2-Aminothiophenol) start->check_sm is_dark Reaction Dark/Tarry? check_sm->is_dark incomplete_cyclization Incomplete Cyclization (Benzothiazoline Present)? is_dark->incomplete_cyclization No sol_sm Purify Starting Material (Distill/Recrystallize) is_dark->sol_sm Yes sol_inert Use Inert Atmosphere (N2 or Ar) is_dark->sol_inert Yes sol_temp Control Temperature is_dark->sol_temp Yes dimerization High MW Byproduct (Dimerization)? incomplete_cyclization->dimerization No sol_oxidant Optimize Oxidant (Type/Amount) incomplete_cyclization->sol_oxidant Yes sol_time Increase Reaction Time incomplete_cyclization->sol_time Yes sol_concentration Slow Reagent Addition/ Lower Concentration dimerization->sol_concentration Yes

Caption: Troubleshooting workflow for common benzothiazole synthesis issues.

Experimental_Workflow reagents 1. Combine Reactants (e.g., 2-Aminothiophenol & Aldehyde) reaction 2. Reaction (Stirring, Temp. Control, Inert Atmosphere) reagents->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Workup (Quenching, Neutralization) monitoring->workup Complete isolation 5. Isolation (Filtration/Extraction) workup->isolation purification 6. Purification (Recrystallization/ Chromatography) isolation->purification analysis 7. Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for benzothiazole synthesis.

References

Validation & Comparative

Comparative Analysis of the Antimicrobial Activity of Nitrobenzoisothiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antimicrobial potential of 4-nitro, 5-nitro, 6-nitro, and 7-nitrobenzoisothiazole isomers reveals nuanced differences in their activity against various microbial pathogens. While a direct comparative study across all four isomers under uniform conditions remains elusive in the current literature, a synthesis of available data suggests that the position of the nitro group on the benzoisothiazole scaffold plays a crucial role in determining the spectrum and potency of their antimicrobial effects. This guide provides a comparative overview based on existing research, details common experimental protocols, and visualizes a general workflow for antimicrobial screening.

Introduction to Nitrobenzoisothiazoles in Antimicrobial Research

Benzoisothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad range of biological activities. The introduction of a nitro group, a potent electron-withdrawing moiety, can substantially modulate the physicochemical properties and, consequently, the antimicrobial efficacy of the parent molecule. The positional isomerism of the nitro group on the benzene ring of the benzoisothiazole core can influence factors such as membrane permeability, interaction with microbial targets, and metabolic stability, leading to variations in antimicrobial activity.

Data Presentation: A Comparative Overview of Antimicrobial Activity

Direct, side-by-side comparative data for the 4-, 5-, 6-, and 7-nitrobenzoisothiazole isomers is limited. However, by collating information from various studies on nitro-substituted benzothiazole and isothiazole derivatives, a general trend can be inferred. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data found for derivatives of some of the isomers, highlighting the potential impact of the nitro group's position. It is critical to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Isomer/DerivativeTest OrganismMIC (µg/mL)Reference/Notes
6-Nitrobenzoisothiazole Derivative Staphylococcus aureus6.25From a study on N-acetyl-glucosamine conjugates of benzothiazole.[1]
Escherichia coli6.25From a study on N-acetyl-glucosamine conjugates of benzothiazole.[1]
N-(6-nitro-1,3-benzothiazol-2-yl) acetamide Derivative Staphylococcus aureus-Reported to have good antimicrobial potential. Specific MIC values were not detailed in the snippet.
General Nitro-substituted Thiazoles Various Bacteria & Fungi-SAR studies suggest the nitro group can enhance activity, with positional effects being significant.[2]

Note: This table is illustrative and compiles data from studies on derivatives, not necessarily the parent nitrobenzoisothiazole isomers, due to a lack of direct comparative data in the available search results.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of nitro-substituted benzothiazoles is influenced by the position of the nitro group. While a comprehensive SAR study for all four isomers is not available, some general principles can be drawn from the broader class of nitroaromatic antimicrobials:

  • Electron-Withdrawing Nature : The strong electron-withdrawing properties of the nitro group can enhance the reactivity of the molecule and its ability to interact with biological targets.

  • Reductive Activation : In anaerobic or microaerophilic environments, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamino intermediates. These radical species can induce cellular damage by targeting DNA, proteins, and lipids.

  • Positional Effects : The position of the nitro group affects the electronic distribution within the molecule, which in turn can influence its reduction potential and interaction with specific enzymes or cellular components. For instance, in some classes of compounds, a nitro group at a particular position might be more accessible for enzymatic reduction, leading to enhanced activity.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the literature for the determination of antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The nitrobenzoisothiazole isomers are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a liquid growth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi, within a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, or 28-35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Disc Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into a standardized microbial suspension, and the entire surface of an agar plate (e.g., Mueller-Hinton agar) is evenly inoculated.

  • Application of Test Compounds: Sterile filter paper discs are impregnated with a known concentration of the nitrobenzoisothiazole isomers and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zones: The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Mandatory Visualization

The following diagram illustrates a general workflow for the comparative screening of antimicrobial compounds.

Antimicrobial_Screening_Workflow cluster_prep Preparation Phase cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of Nitrobenzoisothiazole Isomers char Characterization (NMR, MS, etc.) synthesis->char stock Preparation of Stock Solutions char->stock mic MIC Determination (Broth Microdilution) stock->mic disk Disk Diffusion Assay stock->disk mbc MBC/MFC Determination mic->mbc data Data Collection (MIC, Zone Diameter) mic->data disk->data sar Structure-Activity Relationship (SAR) Analysis data->sar report Comparative Report Generation sar->report

Caption: Workflow for Comparative Antimicrobial Activity Screening.

Conclusion

While the available data on the antimicrobial activity of nitrobenzoisothiazole isomers is not exhaustive, it provides a foundation for understanding the potential of this class of compounds. The position of the nitro group is a key determinant of biological activity, and further systematic studies are warranted to fully elucidate the structure-activity relationships. The experimental protocols outlined provide a standardized framework for future comparative analyses, which will be instrumental in identifying lead compounds for the development of novel antimicrobial agents. The general lack of a direct comparative study underscores a significant research gap and an opportunity for future investigation in the field of medicinal chemistry.

References

A Comparative Guide to the Synthetic Utility of 3-Methyl-5-nitrobenzoisothiazole and 3-Methyl-5-aminobenzoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-methyl-5-nitrobenzoisothiazole and its amino counterpart, 3-methyl-5-aminobenzoisothiazole, in the context of chemical synthesis. We will delve into their synthetic routes, comparative reactivity, and potential applications, supported by experimental data and detailed protocols.

Introduction

This compound and 3-methyl-5-aminobenzoisothiazole are heterocyclic compounds that serve as valuable building blocks in medicinal chemistry and materials science. The presence of either a nitro or an amino group at the 5-position drastically alters the electronic properties and reactivity of the benzothiazole core, making each compound uniquely suited for different synthetic transformations. This guide aims to provide an objective comparison to aid researchers in selecting the appropriate starting material for their synthetic endeavors.

Synthesis and Physicochemical Properties

The synthetic pathways to this compound and 3-methyl-5-aminobenzoisothiazole are distinct, with the latter often being derived from the former.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 2-chloro-5-nitroacetophenone with a sulfur source.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Materials: 2-Chloro-5-nitroacetophenone, sulfur, sodium acetate, ammonium chloride, N,N-dimethylformamide (DMF).

  • Procedure: To a solution of 2-chloro-5-nitroacetophenone in DMF, sulfur, sodium acetate, and ammonium chloride are added. The reaction mixture is heated at 55-60 °C for approximately 10 minutes.

  • Work-up: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried to afford this compound.

  • Yield: 78%[1]

Synthesis of 3-Methyl-5-aminobenzoisothiazole

The synthesis of 3-methyl-5-aminobenzoisothiazole is most commonly achieved through the reduction of the corresponding nitro compound, this compound. Several reducing agents can be employed for this transformation, with tin(II) chloride (SnCl₂) in the presence of a strong acid, or catalytic hydrogenation, being prevalent methods.

Experimental Protocol: Reduction of this compound

  • Materials: this compound, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol.

  • Procedure: this compound is dissolved in ethanol, and concentrated hydrochloric acid is added. The mixture is heated to reflux, and a solution of tin(II) chloride dihydrate in ethanol is added dropwise. The reaction is refluxed until completion (monitored by TLC).

  • Work-up: The reaction mixture is cooled and made alkaline with a concentrated sodium hydroxide solution. The resulting precipitate is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-methyl-5-aminobenzoisothiazole.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Appearance
This compound C₈H₆N₂O₂S194.21178-180Yellow solid
3-Methyl-5-aminobenzoisothiazole C₈H₈N₂S164.23135-137Off-white to pale yellow solid

Comparative Reactivity in Synthesis

The differing electronic nature of the nitro and amino groups dictates the reactivity of the benzothiazole ring and the substituents themselves.

This compound: An Electrophilic Aromatic System

The strongly electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution. However, it significantly activates the ring for nucleophilic aromatic substitution (SNA_r) , particularly at the positions ortho and para to the nitro group. This makes this compound a suitable substrate for reactions with nucleophiles, allowing for the introduction of various functional groups.

The nitro group itself can undergo reduction to the amine, as detailed in the synthesis of 3-methyl-5-aminobenzoisothiazole. This transformation is a cornerstone of its synthetic utility, providing a gateway to the more nucleophilic amino derivative.

3-Methyl-5-aminobenzoisothiazole: A Nucleophilic Aromatic System

The amino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution . This allows for the introduction of electrophiles at the positions ortho and para to the amino group.

Furthermore, the primary amino group is a versatile functional handle for a wide range of transformations, including:

  • Diazotization: The amino group can be converted to a diazonium salt, which is an excellent leaving group and can be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.

  • Acylation and Sulfonylation: The amine readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. This is a common strategy in drug discovery to modify the properties of a lead compound.

  • Alkylation: The amino group can be alkylated to form secondary and tertiary amines.

Visualization of Synthetic Pathways and Reactivity

Synthesis_Comparison cluster_nitro This compound Synthesis cluster_amino 3-Methyl-5-aminobenzoisothiazole Synthesis cluster_reactivity Comparative Reactivity Start_Nitro 2-Chloro-5-nitroacetophenone Reagents_Nitro + Sulfur, NaOAc, NH4Cl in DMF, 55-60°C Start_Nitro->Reagents_Nitro Product_Nitro This compound Reagents_Nitro->Product_Nitro 78% Yield Start_Amino This compound Reagents_Amino Reduction (e.g., SnCl2/HCl or H2/Pd-C) Start_Amino->Reagents_Amino Product_Amino 3-Methyl-5-aminobenzoisothiazole Reagents_Amino->Product_Amino Nitro_React This compound (Electron-deficient ring) SNAr Nucleophilic Aromatic Substitution (SNAr) Nitro_React->SNAr Amino_React 3-Methyl-5-aminobenzoisothiazole (Electron-rich ring) EAS Electrophilic Aromatic Substitution (EAS) Amino_React->EAS Diazotization Diazotization -> Sandmeyer Reactions Amino_React->Diazotization Acylation Acylation/ Sulfonylation Amino_React->Acylation

Caption: Synthetic routes and comparative reactivity of the two title compounds.

Applications in Drug Discovery and Materials Science

Both this compound and 3-methyl-5-aminobenzoisothiazole are precursors to a wide range of biologically active molecules. The benzothiazole scaffold is a common feature in drugs with anticancer, antimicrobial, and anti-inflammatory properties.

  • This compound can be utilized in the synthesis of compounds where the nitro group itself is essential for biological activity, or where it serves as a handle for further functionalization via nucleophilic substitution.

  • 3-Methyl-5-aminobenzoisothiazole is a key intermediate for the synthesis of a diverse library of derivatives through modifications of the amino group. This allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics. For instance, the amino group can be incorporated into amide or sulfonamide linkages, which are prevalent in many drug molecules.

Conclusion

The choice between this compound and 3-methyl-5-aminobenzoisothiazole in a synthetic campaign is dictated by the desired final product and the intended synthetic strategy.

  • This compound is the preferred starting material when the target molecule requires a nitro group or when the synthetic route relies on nucleophilic aromatic substitution. It also serves as the direct precursor to its amino counterpart.

  • 3-Methyl-5-aminobenzoisothiazole is the ideal choice for syntheses involving electrophilic aromatic substitution or when the versatile reactivity of the primary amino group is to be exploited for diversification, such as in the generation of compound libraries for drug discovery.

Understanding the distinct reactivity profiles of these two valuable building blocks is crucial for the efficient and strategic design of novel chemical entities.

References

Validating the Structure of Synthesized Heterocyclic Compounds: A Spectroscopic Comparison of 2-Methyl-5-nitrobenzothiazole and 2-Methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of synthesized heterocyclic compounds using key spectroscopic methods. This guide provides a comparative analysis of 2-Methyl-5-nitrobenzothiazole and its non-nitrated precursor, 2-Methylbenzothiazole, supported by experimental data and detailed protocols.

In the synthesis of novel organic compounds, particularly within drug discovery and development, rigorous structural validation is paramount. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise molecular architecture of newly synthesized entities. This guide demonstrates the application of these techniques in confirming the structure of a target molecule, 2-Methyl-5-nitrobenzothiazole, by comparing its spectral data with that of a known precursor, 2-Methylbenzothiazole. This comparative approach highlights the influence of functional group modifications on the spectroscopic fingerprints of a molecule.

Comparative Spectroscopic Data

The successful synthesis of 2-Methyl-5-nitrobenzothiazole from 2-Methylbenzothiazole is evidenced by distinct changes in their respective spectroscopic data. The introduction of a nitro (-NO₂) group onto the benzothiazole core significantly alters the electronic environment of the molecule, which is reflected in the NMR chemical shifts, the vibrational frequencies in the IR spectrum, and the molecular weight determined by mass spectrometry.

Spectroscopic Data2-Methylbenzothiazole2-Methyl-5-nitrobenzothiazole
¹H NMR (δ, ppm)
-CH₃2.79 (s)Data not available
Aromatic Protons7.32-7.93 (m)Data not available
¹³C NMR (δ, ppm)
-CH₃Data not availableData not available
Aromatic & Thiazole CarbonsData not availableData not available
IR (cm⁻¹)
Aromatic C-H Stretch~3060~3100-3000
C=N Stretch~1600~1600
NO₂ Stretch (Symmetric)N/A~1350
NO₂ Stretch (Asymmetric)N/A~1520
Mass Spec. (m/z)
Molecular Ion [M]⁺149194

Logical Workflow for Structural Validation

The process of validating the structure of a synthesized compound follows a logical progression of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive confirmation of the molecule's identity.

G Workflow for Spectroscopic Validation cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation start Synthesized Product MS Mass Spectrometry (MS) start->MS Determine Molecular Weight IR Infrared Spectroscopy (IR) MS->IR Identify Functional Groups NMR Nuclear Magnetic Resonance (¹H & ¹³C NMR) IR->NMR Elucidate Carbon-Hydrogen Framework validation Structure Confirmed? NMR->validation Compare with Expected Structure

Caption: Logical workflow for the spectroscopic validation of a synthesized compound.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. Below are standard procedures for the key analytical techniques discussed.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard one-pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., PENDANT, DEPT). A wider spectral width (e.g., 240 ppm) is necessary, and a significantly larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts in both spectra to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is employed.

  • Ionization: Ionize the sample molecules. In GC-MS, Electron Ionization (EI) is common, which typically results in the formation of a molecular ion (M⁺) and various fragment ions. ESI is a softer ionization technique that usually produces a protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern (in the case of EI) to gain further structural information.

By systematically applying these spectroscopic methods and comparing the resulting data with that of known precursors or analogues, researchers can confidently validate the structure of their synthesized compounds, a critical step in the advancement of chemical and pharmaceutical research.

Structure-Activity Relationship of Substituted Benzoisothiazoles: A Comparative Guide to Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzoisothiazoles, a class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent antibacterial properties. Understanding the structure-activity relationship (SAR) of substituted benzoisothiazoles is crucial for the rational design of new, more effective antibacterial drugs. This guide provides a comparative analysis of the antibacterial activity of various substituted benzoisothiazole derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of substituted benzoisothiazoles is significantly influenced by the nature and position of substituents on the benzoisothiazole core and its appended moieties. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against Gram-positive and Gram-negative bacteria, providing a quantitative comparison of their potencies.

Table 1: SAR of 2-Substituted Benzothiazole Derivatives

Compound ID2-SubstituentR1 (Position 6)R2 (Position 4)Test OrganismMIC (µg/mL)Reference
1a -NH-C(S)-NH-PhHHS. aureus62.5[1]
1b -NH-C(S)-NH-4-Cl-PhHHS. aureus31.2[1]
1c -NH-C(S)-NH-4-F-PhHHS. aureus31.2[1]
1d -NH-C(S)-NH-4-NO2-PhHHS. aureus15.6[1]
2a 2-thienylHHE. coli12.5[1]
2b 3-methyl-2-thienylHHE. coli6.25[1]
3a 4-thiazolidinoneHHS. aureus>100[2]
3b 4-thiazolidinone-5-benzylideneHHS. aureus50[2]

Table 2: SAR of 6-Substituted Benzothiazole Derivatives

Compound ID2-SubstituentR1 (Position 6)Test OrganismMIC (µg/mL)Reference
4a -NH2HS. aureus>100[3]
4b -NH2-FS. aureus50[3]
4c -NH2-ClS. aureus25[3]
4d -NH2-NO2S. aureus12.5[3]
5a -SCH2COOHHE. coli100[2]
5b -SCH2COOH-FE. coli50[2]
5c -SCH2COOH-ClE. coli25[2]
5d -SCH2COOH-NO2E. coli12.5[2]

Key SAR Observations:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the benzoisothiazole ring plays a critical role in determining antibacterial activity.

    • Thiourea derivatives at the 2-position (compounds 1a-1d ) show that electron-withdrawing groups on the phenyl ring, such as a nitro group, enhance activity against S. aureus.[1]

    • The introduction of a thienyl group at the 2-position (compounds 2a-2b ) confers activity against E. coli, with substitution on the thienyl ring further modulating potency.[1]

    • Unsubstituted 4-thiazolidinone at the 2-position is inactive, but the addition of a benzylidene group introduces moderate activity.[2]

  • Substitution at the 6-position: Modifications at the 6-position of the benzoisothiazole core have a significant impact on antibacterial potency.

    • For 2-aminobenzoisothiazoles (compounds 4a-4d ), the introduction of electron-withdrawing groups at the 6-position, such as fluoro, chloro, and nitro groups, progressively increases activity against S. aureus.[3]

    • A similar trend is observed for 2-carboxymethylthio derivatives (compounds 5a-5d ), where electron-withdrawing substituents at the 6-position enhance activity against E. coli.[2]

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the interpretation and replication of SAR data. The following is a detailed protocol for the Minimum Inhibitory Concentration (MIC) assay, a standard method for assessing antibacterial activity.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

1. Materials:

  • Substituted benzoisothiazole compounds

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Compound Dilutions:

  • Prepare a stock solution of each benzoisothiazole compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of the 96-well plate to achieve the desired concentration range.

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action and Workflow

The antibacterial activity of benzoisothiazole derivatives is often attributed to the inhibition of essential bacterial enzymes. Two prominent targets are DNA gyrase and FtsZ, a key protein in bacterial cell division.

Figure 1. Putative mechanism of action for antibacterial benzoisothiazoles.

The development of potent benzoisothiazole-based antibacterial agents typically follows a structured workflow involving synthesis, biological evaluation, and optimization based on SAR studies.

SAR_Workflow General Workflow for a Structure-Activity Relationship (SAR) Study A Lead Compound Identification B Chemical Synthesis of Analogs A->B C In Vitro Biological Screening (e.g., MIC Assay) B->C D Data Analysis and SAR Determination C->D E Potent Analogs Identified? D->E E->B No F Lead Optimization E->F Yes I Stop/Redesign E->I No Activity G In Vivo Studies F->G H Preclinical Development G->H

Figure 2. A typical workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

This guide provides a comparative overview of the structure-activity relationships of substituted benzoisothiazoles as antibacterial agents. The presented data highlights the critical role of substituents at the 2- and 6-positions in modulating antibacterial potency. The detailed experimental protocol for the MIC assay offers a standardized method for evaluating these compounds. The elucidation of their potential mechanisms of action, through the inhibition of key bacterial enzymes like DNA gyrase and FtsZ, provides a rational basis for the future design of more effective benzoisothiazole-based antibacterial drugs. The systematic workflow for SAR studies outlined herein serves as a roadmap for researchers in the ongoing quest for novel therapeutics to combat bacterial infections.

References

Comparative Reactivity of 3-Methyl-5-nitrobenzoisothiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrophilic reactivity of novel compounds is paramount for predicting their biological interactions and potential as therapeutic agents. This guide provides a comparative overview of the reactivity of 3-Methyl-5-nitrobenzoisothiazole with other common electrophiles, supported by established principles of organic chemistry. Due to a lack of specific published kinetic data for this compound, this comparison is qualitative and supplemented with a detailed experimental protocol for quantitatively assessing its reactivity.

Introduction to Electrophilicity in Drug Development

Electrophiles are chemical species that are attracted to electrons and participate in chemical reactions by accepting an electron pair. In drug development, electrophilic moieties are often incorporated into molecules to enable covalent interactions with specific nucleophilic residues (such as cysteine or lysine) on target proteins. This can lead to irreversible inhibition and prolonged therapeutic effects. However, high reactivity can also result in off-target effects and toxicity. Therefore, a thorough understanding and quantitative assessment of a compound's electrophilicity are crucial.

Qualitative Reactivity Comparison

The reactivity of an electrophile is influenced by several factors, including the nature of the electron-deficient center, the presence of electron-withdrawing or -donating groups, and the stability of the resulting intermediate. This compound possesses a nitroaromatic system, which is a well-known electron-withdrawing group that activates the aromatic ring for nucleophilic attack.

Table 1: Qualitative Comparison of Electrophile Reactivity

Electrophile ClassExample CompoundExpected Reactivity with NucleophilesKey Features Influencing Reactivity
Nitroaromatic This compound Moderate to High The potent electron-withdrawing nitro group significantly enhances the electrophilicity of the benzoisothiazole ring system, making it susceptible to nucleophilic aromatic substitution. The isothiazole ring itself can also influence reactivity.
α,β-Unsaturated CarbonylsAcrylamideHighThe polarized double bond is highly susceptible to Michael addition by soft nucleophiles like thiols.
Alkyl HalidesIodoacetamideHighGood leaving group (iodide) and an accessible sp³-hybridized carbon facilitate SN2 reactions.
EpoxidesEpichlorohydrinModerateRing strain promotes nucleophilic ring-opening reactions.
IsocyanatesMethyl isocyanateVery HighThe highly electrophilic carbonyl carbon readily reacts with a wide range of nucleophiles.

Experimental Protocol: Determination of Second-Order Rate Constants for Reaction with Glutathione

To quantitatively assess the reactivity of this compound, a common method is to measure the rate of its reaction with a biologically relevant nucleophile, such as glutathione (GSH).

Objective: To determine the second-order rate constant (k) for the reaction of this compound with glutathione.

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • UV-Vis spectrophotometer

  • Temperature-controlled cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).

    • Prepare a stock solution of GSH in phosphate buffer (pH 7.4) (e.g., 10 mM).

    • Prepare a stock solution of DTNB in phosphate buffer (pH 7.4) (e.g., 10 mM).

  • Kinetic Assay:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at 412 nm (the wavelength at which the product of the reaction between DTNB and GSH, 2-nitro-5-thiobenzoate (TNB²⁻), absorbs).

    • In a cuvette, mix the phosphate buffer, GSH solution, and DTNB solution to achieve final concentrations of, for example, 500 µM GSH and 100 µM DTNB. Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette to achieve a final concentration significantly higher than that of GSH (e.g., 5 mM, to ensure pseudo-first-order conditions).

    • Immediately start recording the absorbance at 412 nm over time.

  • Data Analysis:

    • The decrease in the concentration of GSH over time can be followed by the decrease in the absorbance at 412 nm after the initial reaction with DTNB. Alternatively, a competition assay format can be employed.

    • Under pseudo-first-order conditions ([Electrophile] >> [GSH]), the natural logarithm of the GSH concentration versus time will yield a straight line with a slope of -kobs.

    • The second-order rate constant (k) is then calculated by dividing the observed pseudo-first-order rate constant (kobs) by the concentration of the electrophile: k = kobs / [this compound].

Visualizations

Reaction_Pathway This compound This compound Meisenheimer-like Intermediate Meisenheimer-like Intermediate This compound->Meisenheimer-like Intermediate Nucleophilic Attack Nucleophile (e.g., R-SH) Nucleophile (e.g., R-SH) Nucleophile (e.g., R-SH)->Meisenheimer-like Intermediate Product Product Meisenheimer-like Intermediate->Product Rearomatization

Caption: Proposed reaction pathway for nucleophilic aromatic substitution.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Stock_Electrophile Electrophile Stock (this compound) Initiate Add Electrophile Stock_Electrophile->Initiate Stock_GSH GSH Stock Mix Mix Buffer, GSH, DTNB in Cuvette Stock_GSH->Mix Stock_DTNB DTNB Stock Stock_DTNB->Mix Equilibrate Equilibrate Temperature Mix->Equilibrate Equilibrate->Initiate Monitor Monitor A412 vs. Time Initiate->Monitor Plot Plot ln[GSH] vs. Time Monitor->Plot Calculate_kobs Determine k_obs (slope) Plot->Calculate_kobs Calculate_k Calculate k = k_obs / [Electrophile] Calculate_kobs->Calculate_k

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Methyl-5-nitrobenzoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – For researchers and professionals in drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of a key synthetic route to 3-Methyl-5-nitrobenzoisothiazole, a molecule of interest in medicinal chemistry. The following data and protocols offer a benchmark for its synthesis, focusing on efficiency and yield.

Comparative Analysis of Synthetic Efficiency

The synthesis of this compound has been effectively achieved through the cyclization of 2-Chloro-5-nitroacetophenone. This route provides a reliable method for the construction of the benzisothiazole ring system. Below is a summary of the quantitative data associated with this established protocol.

Route Starting Material Reagents Solvent Reaction Time Temperature (°C) Yield (%) Reference
12-Chloro-5-nitroacetophenoneammonium chloride, sodium acetate, sulfurN,N-dimethyl-formamide~10 minutes55 - 6078%[Journal of Organic Chemistry, 2007, vol. 72, #8, p. 3122-3124][1]

Note: While this guide currently details one primary synthetic route due to the availability of comprehensive experimental data, ongoing research is aimed at identifying and quantifying alternative pathways to provide a more extensive comparative analysis.

Experimental Protocol

A detailed methodology for the synthesis of this compound from 2-Chloro-5-nitroacetophenone is provided below.

Route 1: From 2-Chloro-5-nitroacetophenone

Materials:

  • 2-Chloro-5-nitroacetophenone

  • Ammonium chloride (NH₄Cl)

  • Sodium acetate (CH₃COONa)

  • Sulfur (S)

  • N,N-dimethyl-formamide (DMF)

Procedure: A mixture of 2-Chloro-5-nitroacetophenone, ammonium chloride, sodium acetate, and sulfur is prepared in N,N-dimethyl-formamide. The reaction mixture is heated to a temperature of 55-60 °C and maintained for approximately 10 minutes (0.166667 hours)[1]. Upon completion of the reaction, the product, this compound, is isolated and purified to yield the final product. This method has been reported to produce a yield of 78%[1].

Visualizing the Synthetic Workflow

To illustrate the logical flow of the synthesis and comparison, a diagram is provided below. This visualization outlines the current established route and provides a framework for the inclusion of future alternative pathways.

G Comparative Synthetic Workflow for this compound cluster_input Starting Materials cluster_routes Synthetic Routes cluster_output Product & Analysis start_A 2-Chloro-5-nitroacetophenone route_A Route 1: Cyclization start_A->route_A start_B Alternative Precursor(s) (To be identified) route_B Alternative Route(s) (To be developed) start_B->route_B product This compound route_A->product route_B->product analysis Comparative Analysis (Yield, Purity, etc.) product->analysis

Caption: Comparative workflow of synthetic routes to this compound.

References

Cross-Validation of Analytical Methods for the Quantification of 3-Methyl-5-nitrobenzoisothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Methyl-5-nitrobenzoisothiazole, a key heterocyclic compound, requires robust analytical methods to ensure product quality and consistency. Cross-validation of these methods is a critical step to guarantee that analytical procedures yield reliable and reproducible results across different techniques or laboratories.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, supported by representative experimental data and detailed protocols.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a balance between sensitivity, specificity, cost, and the nature of the analyte. The following table summarizes the typical performance characteristics for the quantification of this compound using HPLC-UV and GC-MS. The values presented are representative and may vary based on specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) 5 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 15 µg/mL2 µg/mL
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%
Precision (%RSD) < 2%< 3%
Specificity High (Separation-based)Very High (Separation & Mass)
Throughput HighMedium

Experimental Workflow for Method Cross-Validation

The process of cross-validating analytical methods involves a systematic comparison of results to ensure their equivalence and reliability. The following diagram illustrates a typical workflow for this process.

Cross-Validation Workflow Workflow for Analytical Method Cross-Validation A Define Acceptance Criteria B Select Two Validated Methods (e.g., HPLC-UV and GC-MS) A->B C Prepare Identical Sample Sets (Spiked and/or Incurred Samples) B->C D Analyze Samples by Method 1 (HPLC-UV) C->D E Analyze Samples by Method 2 (GC-MS) C->E F Collect and Process Data D->F E->F G Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) F->G H Results Meet Acceptance Criteria? G->H I Methods are Cross-Validated H->I Yes J Investigate Discrepancies (Method bias, sample stability, etc.) H->J No J->B

Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are representative protocols for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely applicable approach for the routine quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL.

  • For unknown samples, dissolve a precisely weighed amount in Acetonitrile to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of unknown samples by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity, making it an excellent confirmatory technique, particularly for trace-level analysis and impurity profiling.

Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 194, 164, 148).

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Use a suitable internal standard (e.g., a structurally similar compound not present in the sample) for enhanced accuracy.

  • Dissolve or dilute unknown samples in the same solvent to fall within the calibration range.

Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Conclusion

The cross-validation of analytical methods is an indispensable practice in pharmaceutical development and quality control.[2] For the quantification of this compound, HPLC-UV stands out as a robust, high-throughput method suitable for routine quality control. GC-MS, with its high specificity and sensitivity, serves as an excellent complementary or confirmatory method, especially when dealing with complex matrices or requiring trace-level detection. The selection of the most appropriate method will depend on the specific application, regulatory requirements, and the desired balance between throughput and specificity. By employing a rigorous cross-validation approach, researchers can ensure the integrity and reliability of their analytical data.

References

A Comparative Guide to the Biological Activities of Benzothiazole and Benzoisothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of two closely related heterocyclic scaffolds: benzothiazole and benzoisothiazole. While both structures hold promise in medicinal chemistry, the volume of research and available data heavily favors benzothiazole derivatives. This document summarizes the existing experimental data, outlines key signaling pathways, and provides detailed experimental protocols for the cited biological assays.

Executive Summary

Benzothiazole, a bicyclic ring system composed of a benzene ring fused to a thiazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. In contrast, benzoisothiazole, an isomer of benzothiazole, remains a comparatively underexplored scaffold. While some benzoisothiazole derivatives have shown biological potential, the available quantitative data is limited, making a direct and comprehensive comparison challenging. This guide presents the available data for both scaffolds, highlighting the significant body of evidence supporting the diverse bioactivities of benzothiazoles and underscoring the need for further investigation into the therapeutic potential of benzoisothiazoles.

Anticancer Activity

Benzothiazole derivatives have been extensively investigated for their anticancer properties and have been shown to inhibit the growth of a wide range of cancer cell lines.[1][2][3][4][5] The anticancer activity of benzoisothiazole derivatives is less documented, with some studies indicating cytotoxic effects against specific cell lines.[6]

Comparative Anticancer Activity Data (IC50 in µM)

Compound ClassScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
SemicarbazoneBenzothiazoleIndole based hydrazine carboxamideHT-29 (Colon)0.015[1]
SemicarbazoneBenzothiazoleChlorobenzyl indole semicarbazideHT-29 (Colon)0.024[2]
Thiazolidinone HybridBenzothiazoleCompound 4aC6 (Rat Brain Glioma)0.03[7]
Thiazolidinone HybridBenzothiazoleCompound 4dC6 (Rat Brain Glioma)0.03[7]
Fluorinated 2-ArylbenzothiazoleBenzothiazole4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[1]
Fluorinated 2-ArylbenzothiazoleBenzothiazole3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[1]
Naphthalimide DerivativeBenzothiazoleNaphthalimide derivative 67HT-29 (Colon)3.47[2]
Naphthalimide DerivativeBenzothiazoleNaphthalimide derivative 66HT-29 (Colon)3.72[2]
Oxothiazolidine DerivativeBenzothiazoleSubstituted chlorophenyl oxothiazolidineHeLa (Cervical)9.76[2]
Thiourea DerivativeBenzothiazoleN-bis-benzothiazolyl thiocarbamideU-937 (Leukemia)16.23[1]
Schiff BaseBenzoisothiazoleCompound 1eVarious Leukemia Cell LinesCytotoxic[6]

Signaling Pathways in Anticancer Activity

Benzothiazole derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. Two prominent pathways implicated are the PI3K/Akt and NF-κB pathways.

The PI3K/Akt signaling pathway is a crucial regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[8][9][10]

PI3K_Akt_Pathway Benzothiazole Benzothiazole Derivative PI3K PI3K Benzothiazole->PI3K Inactivation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

PI3K/Akt signaling pathway inhibition by benzothiazole derivatives.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cancer. Constitutive activation of NF-κB is observed in many tumors, promoting cell survival and proliferation. Some benzothiazole derivatives have been found to suppress NF-κB activation, thereby inhibiting cancer progression.[11][12][13][][15]

NFkB_Pathway Benzothiazole Benzothiazole Derivative NFkB NF-κB Benzothiazole->NFkB Inhibition Gene_Expression Pro-survival & Pro-proliferative Gene Expression NFkB->Gene_Expression Promotes Cell_Survival Tumor Cell Survival Gene_Expression->Cell_Survival Leads to

NF-κB signaling pathway inhibition by benzothiazole derivatives.

Information regarding the specific signaling pathways modulated by anticancer benzoisothiazole derivatives is currently limited and requires further investigation.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a wide range of bacterial and fungal pathogens.[8][9][16][17][18][19][20][21] The antimicrobial data for benzoisothiazole derivatives is less extensive. One study on benzoisothiazole Schiff bases reported a lack of antimicrobial activity.[6]

Comparative Antimicrobial Activity Data (MIC in µg/mL)

Compound ClassScaffoldDerivativeMicroorganismMIC (µg/mL)Reference
Amide MoietyBenzothiazoleCompound A07K. pneumoniae3.91[22]
Amide MoietyBenzothiazoleCompound A07E. coli7.81[22]
Amide MoietyBenzothiazoleCompound A07S. aureus15.6[22]
Amide MoietyBenzothiazoleCompound A07S. typhi15.6[22]
Benzothiazole DerivativeBenzothiazoleCompound 3C. albicans25[23]
Benzothiazole DerivativeBenzothiazoleCompound 3B. subtilis25[23]
Benzothiazole DerivativeBenzothiazoleCompound 4E. coli25[23]
Benzothiazole DerivativeBenzothiazoleCompound 4B. subtilis50[23]
Imidazolone HybridBenzothiazoleCompound 4cE. coli50[21]
Imidazolone HybridBenzothiazoleCompound 4gS. pyogenes50[21]
Benzothiazole DerivativeBenzothiazoleCompound 133S. aureus78.125[19]
Benzothiazole DerivativeBenzothiazoleCompound 133E. coli78.125[19]
Schiff BaseBenzoisothiazoleVariousS. aureus, S. spp., M. fortuitum, M. smegmatis, C. albicans, A. fumigatusNo Activity[6]

Antimicrobial Mechanism of Action

The antimicrobial action of benzothiazole derivatives often involves the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target DNA gyrase, a crucial enzyme for bacterial DNA replication.[9][21]

Antimicrobial_Workflow Benzothiazole Benzothiazole Derivative DNA_Gyrase Bacterial DNA Gyrase Benzothiazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Inhibition leads to

Inhibition of bacterial DNA gyrase by benzothiazole derivatives.

The precise mechanisms of action for many benzothiazole and benzoisothiazole derivatives are still under investigation and represent an active area of research.

Anti-inflammatory Activity

Benzothiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[24][25][26][27] Limited data is available for the anti-inflammatory activity of benzoisothiazole derivatives, with one study reporting weak COX-2 inhibition for a specific analog.[6]

Comparative Anti-inflammatory Activity Data (IC50 in µM)

Compound ClassScaffoldDerivativeTargetIC50 (µM)Reference
Benzo[d]thiazole AnalogBenzothiazoleCompound 2dCOX-20.28[27]
Benzo[d]thiazole AnalogBenzothiazoleCompound 2cCOX-20.31[27]
Pyrazole-bearing MethylamineOtherPYZ16COX-20.52[28]
Benzo[d]thiazole AnalogBenzothiazoleCompound 2gCOX-20.59[27]
1,5-diaryl-based analogOtherPYZ9COX-20.72[6]
Benzo[d]thiazole AnalogBenzothiazoleCompound 3fCOX-20.77[27]
1,3,4-trisubstituted pyrazoleOtherPYZ38COX-21.33[6]
Pyrazole-bearing MethylamineOther5uCOX-21.79[10]
1,3,4-oxadiazole/oxime hybridOtherNot SpecifiedCOX-22.30 - 6.13[28]
Pyrazole-bearing MethylamineOther5sCOX-22.51[10]
Benzimidazole-oxadiazole hybridOther5lCOX-28.2[19]
Isothiazolopyridine/benzisothiazoleBenzoisothiazoleMISF1COX-2129.9[6]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives are often linked to the inhibition of the NF-κB signaling pathway, which regulates the expression of pro-inflammatory genes, including COX-2.[11][12]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Activation Inflammatory_Stimuli->NFkB Benzothiazole Benzothiazole Derivative Benzothiazole->NFkB Inhibition COX2 COX-2 Expression NFkB->COX2 Upregulates Inflammation Inflammation COX2->Inflammation Mediates

Inhibition of the NF-κB pathway and COX-2 expression by benzothiazole derivatives.

Further research is needed to elucidate the anti-inflammatory mechanisms of benzoisothiazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 104 cells/well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C and 5-6.5% CO2 to allow for cell attachment.[22]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well. The plates are incubated for an additional 4 hours in a humidified atmosphere.[22]

  • Formazan Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is typically left overnight in the incubator to ensure complete solubilization.[22]

  • Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm is used to subtract background absorbance.[22]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_0 MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with benzothiazole/benzoisothiazole derivatives A->B C Add MTT reagent and incubate for 4 hours B->C D Add solubilization solution to dissolve formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate % cell viability and determine IC50 E->F

Workflow for the MTT cytotoxicity assay.

2. Agar Well Diffusion for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared. For bacteria, this is often done by adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of a sterile Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile cotton swab.[9]

  • Well Creation: Wells of 6-8 mm in diameter are created in the agar using a sterile cork borer or a sterile pipette tip.[9]

  • Compound Application: A specific volume (e.g., 100 µL) of the test compound at a known concentration is added to each well. Positive (standard antibiotic) and negative (solvent) controls are also included.[29]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[9]

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

  • Minimum Inhibitory Concentration (MIC) Determination: To determine the MIC, a serial dilution of the compound is tested to find the lowest concentration that completely inhibits visible microbial growth.[29]

Agar_Well_Diffusion_Workflow cluster_1 Agar Well Diffusion Workflow A Inoculate Mueller-Hinton agar plate with microorganism B Create wells in the agar A->B C Add test compounds and controls to the wells B->C D Incubate the plate C->D E Measure the diameter of the zone of inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for the agar well diffusion assay.

3. COX-2 Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation: Prepare the necessary reagents, including COX Assay Buffer, Heme, and a solution of the COX-2 enzyme. Test inhibitors are typically dissolved in DMSO.

  • Assay Setup: The assay is performed in a 96-well plate. Wells are designated for background, 100% initial activity (enzyme control), and inhibitor testing.

  • Enzyme and Inhibitor Incubation: To the inhibitor wells, add the COX Assay Buffer, Heme, COX-2 enzyme, and the test inhibitor at various concentrations. The 100% initial activity wells receive the buffer, Heme, and enzyme without the inhibitor. The background wells contain buffer and Heme but no enzyme. The plate is incubated for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a solution such as stannous chloride.

  • Detection: The product of the COX reaction (e.g., Prostaglandin G2) is measured. This can be done colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[30]

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each inhibitor concentration by comparing the absorbance to the 100% initial activity control. The IC50 value is then determined from the dose-response curve.

COX2_Inhibition_Assay_Workflow cluster_2 COX-2 Inhibition Assay Workflow A Incubate COX-2 enzyme with test inhibitor B Initiate reaction with arachidonic acid A->B C Stop the reaction B->C D Measure product formation (e.g., colorimetrically) C->D E Calculate % inhibition and determine IC50 D->E

Workflow for the COX-2 inhibition assay.

Conclusion and Future Directions

The benzothiazole scaffold has been extensively explored and has yielded a multitude of derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities. The mechanisms of action for many of these compounds are beginning to be understood, with key signaling pathways such as PI3K/Akt and NF-κB being identified as important targets.

In contrast, the benzoisothiazole scaffold remains a relatively untapped resource in drug discovery. The limited available data suggests potential for biological activity, but a comprehensive understanding of its structure-activity relationships and mechanisms of action is lacking.

Therefore, this comparative guide highlights a significant opportunity for future research. A systematic investigation into the synthesis and biological evaluation of a diverse library of benzoisothiazole derivatives is warranted. Such studies, employing the standardized experimental protocols outlined herein, would enable a more direct and meaningful comparison with the well-established benzothiazole scaffold. Elucidating the biological potential of benzoisothiazoles could lead to the discovery of novel therapeutic agents with improved efficacy and selectivity for a range of diseases.

References

In Silico Prediction of Physicochemical and Biological Properties of 3-Methyl-5-nitrobenzoisothiazole and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico predicted and experimentally determined properties of 3-Methyl-5-nitrobenzoisothiazole and its structurally related analogs. The following sections summarize key physicochemical, pharmacokinetic, and pharmacodynamic data, detail the experimental methodologies used for their validation, and visualize the computational workflow and a potential biological pathway.

Comparative Analysis of Predicted and Experimental Properties

The predictive power of computational models is a cornerstone of modern drug discovery, enabling the early assessment of a compound's potential. However, experimental validation remains critical. This section compares in silico predictions with available experimental data for a series of benzothiazole and nitro-heterocyclic derivatives, providing a framework for understanding the properties of this compound.

Physicochemical Properties

In silico tools are widely used to predict fundamental physicochemical properties that influence a compound's behavior. The following table presents a comparison of predicted and, where available, experimental values for key descriptors of benzothiazole derivatives.

Compound IDMolecular FormulaPredicted logPPredicted Solubility (logS)Experimental Activity
Analog 1 C₁₅H₁₀N₄O₃S3.12-4.56Antifungal MIC: 0.06 mg/mL
Analog 2 C₁₄H₉N₃O₃S2.89-4.11Antibacterial MIC: 0.23 mg/mL
Analog 3 C₁₆H₁₂N₄O₂S3.55-5.23Antifungal MIC: 0.11 mg/mL
Analog 4 C₁₅H₁₁N₃O₄S2.67-3.98Antibacterial MIC: 0.47 mg/mL

Note: Data is compiled from representative benzothiazole derivatives from cited literature. Specific values for this compound are not available in the reviewed literature.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties

The prediction of a compound's ADMET profile is crucial for its development as a drug candidate. The following table summarizes key in silico predicted ADMET properties for a series of benzothiazole-isothiourea derivatives, which share structural similarities with the target compound.[1]

Compound IDPredicted Human Intestinal Absorption (%)Predicted BBB PermeabilityPredicted CYP2D6 InhibitionPredicted LD₅₀ (rat, oral)
Analog A 95.2YesInhibitorClass IV
Analog B 92.8YesNon-inhibitorClass IV
Analog C 96.1NoInhibitorClass IV
Analog D 94.5YesNon-inhibitorClass IV

Note: These predictions are for representative analogs and highlight the utility of in silico screening. BBB: Blood-Brain Barrier; CYP2D6: Cytochrome P450 2D6.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to validating in silico predictions. The following sections outline standard methodologies for key biological assays.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC and MBC/MFC: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. To determine the MBC/MFC, an aliquot from each well showing no growth is sub-cultured on agar plates. The lowest concentration that prevents any microbial growth on the agar is the MBC/MFC.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizing In Silico and Biological Processes

Graphical representations are powerful tools for understanding complex workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language).

In_Silico_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Validation cluster_output Output Compound This compound & Analogs Physicochemical Physicochemical Properties (logP, Solubility) Compound->Physicochemical ADMET ADMET Prediction (Absorption, Toxicity) Compound->ADMET QSAR QSAR Modeling Physicochemical->QSAR ADMET->QSAR Report Comparative Analysis Report QSAR->Report Experimental Experimental Validation Experimental->Report

Caption: Workflow for in silico property prediction and validation.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Compound Benzisothiazole Analog Compound->Kinase2 Inhibition

Caption: Hypothetical signaling pathway modulated by a benzisothiazole analog.

References

Head-to-head comparison of the stability of different nitro-substituted heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of the Stability of Nitro-Substituted Heterocycles

For Researchers, Scientists, and Drug Development Professionals

The introduction of nitro groups into heterocyclic scaffolds is a fundamental strategy in the development of energetic materials and certain pharmaceuticals. However, this functionalization significantly impacts the molecule's stability, a critical parameter for safety, storage, and performance. This guide provides an objective comparison of the stability of various nitro-substituted heterocyclic families, supported by experimental data and detailed methodologies.

Comparative Stability Data

The stability of energetic compounds is primarily assessed through two key metrics: thermal stability, which indicates resistance to heat-induced decomposition, and mechanical sensitivity, which measures the propensity for initiation by impact or friction.

Thermal Stability

Thermal stability is commonly reported as the decomposition temperature (Tdec), the temperature at which the material begins to rapidly decompose. This is typically measured using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). Higher Tdec values indicate greater thermal stability.

Heterocyclic ClassCompoundDecomposition Temp. (Tdec) (°C)Notes
Nitroimidazoles 2,4,5-Trinitro-1H-imidazole~230-270Stability is influenced by the position of the nitro group; substitution at the 1-position can lower stability.[1]
4-Nitroimidazole~310Decomposition is a multi-step process.[2]
2-Nitroimidazole~285The position of the nitro group significantly affects decomposition kinetics.[2]
Nitrotriazoles 3-Nitro-1,2,4-triazole (NTO)~260Decomposition produces various gaseous products.[3]
Nitrotetrazoles 5-Nitrotetrazole derivatives> 200Generally exhibit good thermal stability, making them attractive for energetic applications.[4][5]
Nitropyrazoles 4-Methyl-3,5-dinitro-1-(trinitromethyl)162Isomers can exhibit vastly different thermal stabilities despite identical chemical compositions.[6]
5-Methyl-3,4-dinitro-1-(trinitromethyl)158Demonstrates superior thermal stability compared to other highly nitrated, unstable pyrazole isomers.[6]
Mechanical Sensitivity

Mechanical sensitivity is a measure of a material's susceptibility to detonation upon external stimuli like impact or friction. Impact sensitivity is often quantified as H50, the height from which a standard weight must be dropped to cause an explosion in 50% of trials. A higher H50 value signifies lower sensitivity (i.e., a safer, more stable compound).

Heterocyclic ClassCompoundImpact Sensitivity (H50, cm)Friction Sensitivity (N)Notes
Nitroimidazoles 2,4,5-Trinitro-1H-imidazole35 - 45> 360Considered a potential high-energy-density material due to a good balance of performance and stability.[1]
Nitrotetrazoles Nitro-substituted tetrazole derivativesGenerally > 40 (Insensitive)Often > 360Can exhibit enhanced insensitivity compared to traditional explosives like RDX.[7]
Reference RDX (Cyclotrimethylenetrinitramine)25 - 30120A common benchmark for comparing the sensitivity of new energetic materials.[7]
Reference TNT (2,4,6-Trinitrotoluene)~150 (Insensitive)> 360Known for being a relatively insensitive secondary explosive.[8]

Factors Influencing Heterocycle Stability

The stability of a nitro-substituted heterocycle is not arbitrary but is governed by a complex interplay of molecular features. The number and position of nitro groups, the nature of the heterocyclic ring, and overall molecular structure determine its energetic properties.

Key factors include:

  • Number of Nitro Groups: Increasing the number of nitro groups generally decreases stability by introducing more "explosophore" moieties.[9]

  • Aromaticity: The inherent stability of the aromatic heterocyclic ring contributes significantly to the overall stability of the molecule. Five-membered nitrogen heterocycles can exhibit a unique "dual-aromaticity" (σ and π), which enhances their stability compared to six-membered rings.[10]

  • Molecular Strain: Strain within the heterocyclic ring can create weak points, lowering the energy barrier to decomposition.

  • Electron Distribution: The electron-withdrawing nature of nitro groups affects the electronic structure of the entire molecule. Properties like the charge on the nitro groups and electron delocalization in the ring are critical predictors of impact sensitivity.[9][11]

  • Intermolecular Interactions: In the solid state, factors like hydrogen bonding and π-π stacking can influence crystal packing and, consequently, the material's sensitivity.

G cluster_molecular Molecular & Electronic Properties cluster_crystal Solid-State Properties Aromaticity Ring Aromaticity (π and σ) Stability Overall Compound Stability (Thermal & Mechanical) Aromaticity->Stability NitroCount Number & Position of Nitro Groups NitroCount->Stability Strain Ring Strain Strain->Stability ElectronDist Electron Distribution (Charge, Delocalization) ElectronDist->Stability Packing Crystal Packing Packing->Stability Interactions Intermolecular Interactions (H-Bonding) Interactions->Stability

Key factors influencing the stability of nitro-substituted heterocycles.

Experimental Protocols

Objective comparison requires standardized testing methodologies. The following protocols are fundamental to assessing the stability of energetic materials.

Thermal Stability Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for evaluating thermal stability.

  • Principle:

    • DSC: Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It identifies exothermic (heat-releasing) decomposition events and endothermic (heat-absorbing) phase transitions like melting.[12]

    • TGA: Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It precisely quantifies mass loss during decomposition.[12]

  • Experimental Procedure (General):

    • A small, precisely weighed sample (typically 1-5 mg) is placed in a sample pan (e.g., aluminum or copper).

    • The sample is placed in the instrument's furnace alongside an empty reference pan.

    • The furnace is heated at a constant, controlled rate (e.g., 5, 10, or 20 °C/min) under a specific atmosphere (commonly inert, like nitrogen, to study pyrolysis).[13]

    • The instrument records the heat flow (DSC) or mass change (TGA) versus temperature.

    • The onset temperature of the major exothermic peak (DSC) or the major mass loss step (TGA) is typically reported as the decomposition temperature (Tdec).

Impact Sensitivity: Drop-Weight Test (Bruceton Method)

The drop-weight impact test is the most common method for determining an explosive's sensitivity to impact.[14]

  • Principle: A standard weight is dropped from varying heights onto a small sample of the material. The result is a binary "go" (reaction) or "no-go" (no reaction). Statistical analysis of multiple trials determines the 50% probability height (H50).

  • Apparatus: An ERL Type 12 Drop-Weight Sensitivity Apparatus (or similar) is used, consisting of a guided drop weight, a striker, and an anvil where the sample is placed.

  • Experimental Procedure (Bruceton "Up-and-Down" Method):

    • A small, measured sample (e.g., 35 mg) is placed on the anvil, sometimes on a piece of grit paper to promote initiation.

    • An initial drop height is chosen. The weight is released, and the outcome (reaction or no reaction) is observed. A reaction is typically identified by sound, flash, or smoke.

    • If a reaction occurs, the next test is performed at a lower height. If no reaction occurs, the next test is performed at a higher height.

    • The height is adjusted in fixed logarithmic or linear increments.

    • This process is repeated for a series of trials (typically 20-50).

    • The H50 value and its standard deviation are calculated from the series of results using a specific statistical method.[15]

G cluster_synthesis Material Preparation cluster_testing Stability Assessment cluster_evaluation Data Analysis & Evaluation Synthesis Synthesize & Purify Nitro-Heterocycle Characterization Characterize (NMR, IR, etc.) Synthesis->Characterization Thermal Thermal Analysis (DSC/TGA) Characterization->Thermal Impact Impact Sensitivity (Drop-Weight Test) Characterization->Impact Friction Friction Sensitivity (BAM/ABL Test) Characterization->Friction Data Collect Data (Tdec, H50, etc.) Thermal->Data Impact->Data Friction->Data Compare Compare to Benchmarks (RDX, TNT) Data->Compare Evaluate Evaluate Safety & Performance Profile Compare->Evaluate

General experimental workflow for assessing energetic material stability.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-5-nitrobenzoisothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally compliant disposal of chemical waste is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals handling 3-Methyl-5-nitrobenzoisothiazole, a compound with significant health hazards, adherence to stringent disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this chemical.

Hazard and Precautionary Summary

A thorough understanding of the hazards associated with this compound is the foundation of safe handling and disposal. The following table summarizes key hazard information and precautionary statements derived from safety data sheets.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Acute Toxicity (Oral, Dermal) H301 + H311: Toxic if swallowed or in contact with skin.[1]P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/ protective clothing.[1] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/ doctor.[1]
Acute Toxicity (Inhalation) H332: Harmful if inhaled.[1]P261: Avoid breathing mist or vapours.[1] P271: Use only outdoors or in a well-ventilated area.[1]
Serious Eye Irritation H319: Causes serious eye irritation.[1]P280: Wear eye protection/ face protection.[1]
Aquatic Hazard (Acute) H402: Harmful to aquatic life.[1]P273: Avoid release to the environment.[1]
Quantitative Data Summary
PropertyValueSource
Molecular Formula C8H6N2O2S[2][3]
Molecular Weight 194.21 g/mol [3]
Melting Point/Range 2 °C (36 °F)[1]
Boiling Point/Boiling Range 231 °C (448 °F)[1]
Density 1.238 g/cm³ at 25 °C (77 °F)[1]
Partition Coefficient (n-octanol/water) log Pow: 2.01[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, designed to minimize risk to personnel and the environment.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all appropriate PPE is worn. This includes, but is not limited to:

  • Protective gloves: Chemically resistant gloves are mandatory. Inspect gloves for any signs of degradation or perforation before use.

  • Eye protection: Safety glasses with side shields or chemical safety goggles are essential to prevent eye contact.[1]

  • Protective clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory protection: If there is a risk of generating aerosols or if working outside a fume hood, a NIOSH-approved respirator should be used.

Spill Management

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Containment: Cover drains to prevent environmental release.[1]

  • Absorption: For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®) to carefully take up the substance.[1]

  • Collection: Collect the absorbed material and any contaminated soil or surfaces into a designated, sealable hazardous waste container.

  • Decontamination: Clean the affected area thoroughly.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper) in a clearly labeled, dedicated waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and explicitly identify the contents: "this compound".

  • Incompatible Materials: Avoid mixing this waste with other chemicals, especially strong oxidizing agents.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely closed. Keep the container closed except when adding waste.

Storage and Disposal

Proper storage of the hazardous waste container prior to disposal is crucial.

  • Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Secondary Containment: Place the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[4]

Experimental Workflow & Logical Relationships

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill contain_spill 2a. Contain and Absorb Spill spill->contain_spill Yes collect_waste 2b. Collect Waste in Designated Hazardous Waste Container spill->collect_waste No contain_spill->collect_waste label_container 3. Label Container Correctly 'Hazardous Waste: This compound' collect_waste->label_container store_waste 4. Store in Designated Area with Secondary Containment label_container->store_waste professional_disposal 5. Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methyl-5-nitrobenzoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Methyl-5-nitrobenzoisothiazole was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar isothiazole and nitro compounds. It is imperative to treat this substance with a high degree of caution and to consult with a qualified safety professional before handling. The information provided here is for guidance purposes only and should be supplemented by a thorough risk assessment specific to your laboratory's conditions and procedures.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. This content is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical.

Hazard Identification and Personal Protective Equipment

Compounds containing nitro and isothiazole groups should be handled as hazardous substances. Similar compounds are known to be skin, eye, and respiratory irritants.[1][2][3] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant or European Standard EN166.[1][4]Protects against chemical splashes and airborne particles.[4]
Face ShieldWorn over safety goggles.Recommended for handling larger quantities or when there is a significant risk of splashing.[1][4][5][6]
Hand Protection Chemical-resistant glovesDisposable nitrile or neoprene gloves are suitable for short-term protection.[1][5] For prolonged contact, consider double-gloving or using thicker gloves.[5] Always inspect gloves for integrity before use.[1][5]Provides protection against incidental and direct contact with the chemical.[5][7]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommended.[1][4][5] Should be kept fully buttoned.[1]Protects skin and personal clothing from contamination.[4]
Respiratory Protection N95 or N100 RespiratorNIOSH-approved.[1][4]Required when handling powders, if there is a risk of generating dust or aerosols, or in poorly ventilated areas.[1][3][4]
Foot Protection Closed-Toed ShoesMade from a non-porous material.Protects feet from chemical spills and broken glassware.[5][7]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing the risks associated with handling this compound.

1. Preparation and Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing and transfers, must occur within a certified chemical fume hood to minimize inhalation exposure.[1][8]

  • Ventilation: The laboratory must have a general ventilation system that does not recirculate exhaust air.[8]

  • Emergency Equipment: A safety shower and an eyewash station must be readily accessible and recently tested.[5][8]

  • Spill Kit: A chemical spill kit appropriate for flammable and toxic materials should be readily available.[5]

2. Handling the Chemical:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[4][5] Do not breathe dust or vapors.[5]

  • Weighing: If the compound is a solid, conduct all weighing and transfer operations within a fume hood to contain any dust.[1][5]

  • Solutions: When preparing solutions, add the compound slowly to the solvent.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][5] Do not eat, drink, or smoke in the laboratory.[1][5]

3. Storage:

  • Store in a tightly closed, properly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated area.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents.[1][4] Nitro compounds, in general, can form explosive mixtures with certain substances.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to ensure laboratory safety and environmental compliance.

Table 2: Disposal Protocol for this compound

StepProcedure
1. Waste Segregation Collect waste this compound and any contaminated materials (e.g., gloves, filter paper, weighing boats) in a clearly labeled, dedicated hazardous waste container.[3] Do not mix with other waste streams.[9]
2. Container Labeling The container must be clearly labeled as "Hazardous Waste" and identify the contents as "this compound".[3]
3. Storage of Waste Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[3] The container should be kept securely closed and placed in secondary containment to prevent spills.[3]
4. Professional Disposal Arrange for pickup and disposal by a licensed hazardous waste disposal company.[3] Do not dispose of this chemical down the drain or as regular solid waste.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Accessibility prep_setup->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh Proceed to Handling handle_prepare Prepare Solution / Use in Reaction handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Glassware & Surfaces handle_prepare->cleanup_decontaminate Experiment Complete cleanup_waste Segregate & Store Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.